2-Amino-4-bromopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINURGGJJKMQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510251 | |
| Record name | 4-Bromopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343926-69-2 | |
| Record name | 4-Bromopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-bromopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-4-bromopyrimidine molecular weight and formula
This guide provides essential information regarding the chemical properties of 2-Amino-4-bromopyrimidine, a compound of interest for researchers, scientists, and professionals in drug development.
Molecular and Chemical Data
A clear understanding of the fundamental chemical properties of a compound is crucial for its application in research and development. The following table summarizes the key molecular data for this compound.
| Identifier | Value | Source |
| Molecular Formula | C4H4BrN3 | [1][2][3] |
| Molecular Weight | 174.00 g/mol | [1][4] |
| IUPAC Name | 4-bromopyrimidin-2-amine | [2] |
| CAS Number | 343926-69-2 | [1][2][4] |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its fundamental chemical properties.
Caption: Logical flow from compound identification to its molecular properties.
References
Technical Guide: Physical Properties of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-4-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in the public domain for this compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical and spectroscopic characteristics applicable to this class of molecules. This document is intended to serve as a valuable resource for researchers, facilitating experimental design and a deeper understanding of the compound's behavior.
Introduction
This compound is a substituted pyrimidine (B1678525) that holds potential as a building block in the synthesis of various biologically active molecules. The strategic placement of the amino and bromo functional groups on the pyrimidine ring offers versatile handles for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. An understanding of its physical properties is paramount for its effective utilization in synthesis, purification, formulation, and biological screening.
General Physical Properties
The fundamental physical characteristics of this compound are summarized below. It is noteworthy that extensive experimental data for this specific compound is not widely available.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃ | - |
| Molecular Weight | 174.00 g/mol | [1] |
| Appearance | Reported as a solid | - |
| Melting Point | >300 °C | [1] |
| Boiling Point | Not applicable (decomposes at high temperature) | - |
| Solubility | Slightly soluble in water |
Solubility Profile (Qualitative)
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderately Soluble | The amino group can participate in hydrogen bonding with the solvent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely Soluble | The polarity of the solvent can solvate the polar pyrimidine ring and amino group. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Poorly Soluble | The high polarity of this compound is incompatible with non-polar solvents. |
| Chlorinated Solvents (e.g., Dichloromethane) | Slightly to Moderately Soluble | Offers intermediate polarity that may facilitate some dissolution. |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental procedures for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in various solvents at a specific temperature.
Methodology:
-
Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Incubation: The vial is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The saturated solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a filtered syringe.
-
Analysis: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.
Spectroscopic Characterization Protocols
While specific spectra for this compound are not available in the public domain, the following are standard protocols for acquiring spectroscopic data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
Data Analysis: The absorption bands in the spectrum are correlated with the vibrational modes of the functional groups (e.g., N-H stretches, C=N stretches, C-Br stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Crystallographic Analysis Protocol
No crystal structure data for this compound has been publicly reported. The following is a general protocol for single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Methodology:
-
Crystal Growth: Single crystals of this compound of suitable size and quality are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystallographic phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to fit the experimental data.
Workflow Diagram
The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound.
Caption: General experimental workflow for determining the physical properties of a solid organic compound.
Conclusion
This technical guide has summarized the available physical properties of this compound and provided a comprehensive set of generalized experimental protocols for the determination of its key physical and spectroscopic characteristics. While there is a notable lack of specific experimental data for this compound in the public domain, the methodologies outlined herein provide a robust framework for researchers to generate this data. A thorough characterization of this compound will undoubtedly aid in its application in the synthesis of novel compounds with potential therapeutic value.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-bromopyrimidine. This document details predicted spectral data based on the analysis of structurally related compounds, outlines a general experimental protocol for the acquisition of such spectra, and presents a visual representation of the molecular structure to aid in spectral assignment. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with this important heterocyclic building block.
Molecular Structure and NMR Assignments
The structure of this compound is presented below, with atoms systematically numbered to facilitate the discussion of NMR spectral data. The pyrimidine (B1678525) ring consists of four carbon atoms and two nitrogen atoms. The substituents, an amino group and a bromine atom, are located at positions 2 and 4, respectively.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amino group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the electron-donating nature of the amino group. The data presented in Table 1 is based on the analysis of similar pyrimidine and pyridine (B92270) derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H6 | 8.10 - 8.30 | Doublet (d) | ~5.5 | 1H |
| H5 | 6.80 - 7.00 | Doublet (d) | ~5.5 | 1H |
| -NH₂ | 5.50 - 6.50 | Broad Singlet (br s) | - | 2H |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are predictions based on analogous structures. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The protons H5 and H6 form an AX spin system and are expected to appear as doublets due to coupling to each other. The amino protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are significantly affected by the electronegative nitrogen atoms and the bromine substituent. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C2 | 162 - 165 |
| C4 | 145 - 148 |
| C6 | 158 - 161 |
| C5 | 110 - 113 |
Note: Chemical shifts are referenced to TMS. These are predicted values and may differ from experimental results.
The carbons directly attached to nitrogen atoms (C2, C4, and C6) are expected to be deshielded and appear at higher chemical shifts. The bromine atom at C4 will also contribute to its downfield shift. C5 is anticipated to be the most shielded carbon in the ring.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds containing amino groups as it can help in observing the -NH₂ protons. Chloroform-d (CDCl₃) can also be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 180 ppm is appropriate.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or by referencing to TMS at 0.00 ppm.
-
Integration (¹H NMR): Integrate the peaks to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Logical Workflow for Spectral Analysis
The process of acquiring and interpreting the NMR spectra of this compound can be visualized as a logical workflow.
Figure 2. Workflow for NMR analysis of this compound.
This comprehensive guide provides the necessary theoretical and practical information for the successful acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted data and experimental protocols will be a valuable asset for chemists and researchers in their daily work.
Mass Spectrometry Analysis of 2-Amino-4-bromopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Amino-4-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines predicted fragmentation pathways, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and relevant biological context to aid in its identification, characterization, and quantification.
Introduction
This compound (C₄H₄BrN₃, CAS: 343926-69-2) is a substituted pyrimidine (B1678525), a core structure in many biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. Understanding its behavior under mass spectrometric conditions is paramount for researchers in drug development and related scientific fields. This guide will focus on electrospray ionization (ESI), a soft ionization technique suitable for polar molecules like this compound.
Predicted Mass Spectral Data
Based on its structure and the known behavior of similar compounds, the following mass spectral data for this compound is predicted. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance.[3] This leads to two molecular ion peaks of similar height at M and M+2.[3]
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₄H₄BrN₃ | |
| Molecular Weight | ~173.0 g/mol | |
| Monoisotopic Mass | 172.95886 Da | |
| Protonated Molecule [M+H]⁺ | m/z 173.9668, 175.9648 | The characteristic isotopic pattern for bromine is expected. |
| Major Fragment Ion 1 | m/z 95.0400 | Predicted loss of HBr from the protonated molecule. |
| Major Fragment Ion 2 | m/z 68.0345 | Predicted loss of HCN from the m/z 95 fragment. |
Predicted Fragmentation Pathway
The fragmentation of protonated this compound in tandem mass spectrometry (MS/MS) is anticipated to proceed through characteristic losses related to its functional groups and the pyrimidine core. The primary fragmentation is predicted to be the loss of a neutral hydrogen bromide (HBr) molecule, followed by the loss of hydrogen cyanide (HCN) from the pyrimidine ring.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A robust and sensitive method for the analysis of this compound can be achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. As a polar compound, hydrophilic interaction liquid chromatography (HILIC) is a suitable separation technique.[1][4]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve.
-
Sample Matrix: For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[5]
Liquid Chromatography (LC) Method
-
Column: A HILIC column (e.g., BEH Amide, 2.1 mm x 100 mm, 1.7 µm) is recommended for retaining and separating this polar analyte.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transition 1 (Quantitative): 173.9 -> 95.0
-
MRM Transition 2 (Qualitative): 175.9 -> 95.0
-
-
Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound involves several key stages from sample receipt to data analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
Signaling Pathway Context: Pyrimidine Biosynthesis
Pyrimidine derivatives are integral to cellular metabolism, particularly in the de novo and salvage pathways of pyrimidine biosynthesis. These pathways are crucial for the synthesis of DNA and RNA precursors and are often targeted in cancer therapy.[6] Understanding the role of pyrimidine analogs in these pathways can provide valuable context for drug development professionals.
Caption: Simplified de novo pyrimidine biosynthesis pathway.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a starting point for method development and routine analysis. The inclusion of a relevant biological pathway highlights the importance of such compounds in the broader context of drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific instrumentation and analytical needs.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials | National Agricultural Library [nal.usda.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 5. opentrons.com [opentrons.com]
- 6. benchchem.com [benchchem.com]
FT-IR spectrum of 2-Amino-4-bromopyrimidine
An In-depth Technical Guide to the FT-IR Spectrum of 2-Amino-4-bromopyrimidine
For researchers, scientists, and professionals engaged in drug development, understanding the molecular structure and vibrational characteristics of pharmaceutical intermediates is paramount. This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key building block in medicinal chemistry.
Introduction to this compound
This compound is a heterocyclic compound incorporating a pyrimidine (B1678525) ring, an amino group, and a bromine atom. Its structure is of significant interest in the synthesis of various biologically active molecules. FT-IR spectroscopy serves as a powerful, non-destructive technique for the structural elucidation and quality control of this compound by identifying its characteristic functional groups and their vibrational modes.
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) | Medium - Strong |
| 3200 - 3100 | C-H Stretching | Aromatic Ring | Medium - Weak |
| 1650 - 1600 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |
| 1600 - 1550 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |
| 1550 - 1450 | C=C and C=N Ring Stretching | Pyrimidine Ring | Medium - Strong |
| 1450 - 1350 | C-N Stretching | Aromatic Amine | Medium |
| 1200 - 1000 | C-H In-plane Bending | Aromatic Ring | Medium |
| 850 - 750 | C-H Out-of-plane Bending | Aromatic Ring | Strong |
| 700 - 600 | C-Br Stretching | Bromoalkane | Medium - Strong |
Experimental Protocol: KBr Pellet Method for Solid Samples
The following protocol details the Potassium Bromide (KBr) pellet method, a common technique for obtaining the FT-IR spectrum of solid samples like this compound.[3][4]
Materials and Equipment:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum. Cool and store the KBr in a desiccator.
-
Sample Grinding: In the agate mortar, place approximately 1-2 mg of the this compound sample. Grind the sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding the mixture for several minutes until a homogenous fine powder is obtained.[4]
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[4]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the KBr pellet method for obtaining the FT-IR spectrum of a solid sample.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-bromopyrimidine
For researchers, medicinal chemists, and professionals in drug development, 2-amino-4-bromopyrimidine is a pivotal heterocyclic building block. Its unique structure, featuring a reactive bromine atom and an amino group on a pyrimidine (B1678525) ring, offers versatile functionalization points for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, stability, and core reactivity, with a focus on key synthetic transformations.
Physicochemical Properties
This compound is typically an off-white to light yellow solid. A summary of its key physicochemical properties is presented below.
| Property | Value |
| CAS Number | 343926-69-2 |
| Molecular Formula | C₄H₄BrN₃[1][2] |
| Molecular Weight | 174.00 g/mol [2] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 142-146 °C[3] |
| Solubility | Slightly soluble in water[2] |
| Purity | ≥97-98% (Typical)[2][4] |
Stability and Handling
Proper handling and storage are crucial to maintain the integrity of this compound.
Storage:
-
Store in a well-ventilated place.[5]
-
Keep containers tightly closed in a dry, cool environment.[5]
-
Store away from oxidizing agents.[2]
Handling Precautions:
-
Harmful if swallowed.[6]
-
Personal protective equipment, including gloves, eye protection, and face protection, should be worn.[5]
-
Avoid breathing dust and use only in well-ventilated areas.[5]
Hazardous Decomposition Products:
-
Under fire conditions, it may decompose to form carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5]
Reactivity and Key Synthetic Applications
The reactivity of this compound is dominated by the two functional groups: the amino group at the 2-position and the bromine atom at the 4-position. The bromine atom is particularly susceptible to displacement through various palladium-catalyzed cross-coupling reactions, making it an excellent handle for introducing molecular diversity. The pyrimidine ring nitrogens activate the 4-position for nucleophilic aromatic substitution (SNAr).[7]
Figure 1: Core reactivity pathways of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds, enabling the synthesis of 4-aryl or 4-heteroaryl pyrimidines.[8][9] These motifs are prevalent in biologically active compounds, particularly kinase inhibitors.[9]
Reaction Mechanism:
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation with the boronic acid species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[8]
References
- 1. This compound | C4H4BrN3 | CID 12803496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-bromopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique arrangement of a nucleophilic amino group and an electrophilic carbon center at the 4-position, activated by the pyrimidine (B1678525) ring nitrogens, allows for diverse and targeted chemical modifications. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical calculations, spectroscopic data, and detailed experimental protocols for its functionalization.
Introduction
The pyrimidine scaffold is a privileged motif in a vast array of biologically active molecules, including approved drugs and clinical candidates. The ability to selectively functionalize the pyrimidine ring is paramount for the generation of novel molecular entities with tailored pharmacological profiles. This compound serves as a key intermediate in this endeavor, offering distinct sites for both electrophilic and nucleophilic attack, thereby enabling a wide range of synthetic transformations. This guide aims to provide a detailed understanding of the reactivity of this compound to facilitate its effective utilization in research and drug discovery.
Electronic Properties and Reactive Sites
The reactivity of this compound is governed by the electronic distribution within the molecule. The electron-withdrawing nature of the two ring nitrogens and the bromine atom, combined with the electron-donating amino group, creates a nuanced electronic landscape.
Nucleophilic Sites
The primary nucleophilic centers of this compound are the exocyclic amino group and the ring nitrogen atoms. Computational studies on analogous 2-aminopyrimidine (B69317) systems suggest a high electron density around these nitrogen atoms, making them susceptible to electrophilic attack.
-
Exocyclic Amino Group (N-2): The lone pair of electrons on the amino group is readily available for reactions with various electrophiles, including alkylating and acylating agents.
-
Ring Nitrogens (N-1 and N-3): The ring nitrogens also possess lone pairs of electrons and can act as nucleophiles, particularly in protonation and coordination with metal catalysts.
Electrophilic Sites
The most significant electrophilic site in this compound is the carbon atom at the 4-position (C-4), which is bonded to the bromine atom.
-
C-4 Position: The electron-withdrawing effect of the adjacent ring nitrogen (N-3) and the bromine atom makes the C-4 position highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring itself activates this position for such reactions.[1]
Quantitative Reactivity Analysis (Theoretical)
While specific computational data for this compound is scarce in publicly available literature, analysis of related compounds allows for a qualitative and semi-quantitative understanding of its reactivity. Key parameters from Density Functional Theory (DFT) calculations, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), provide valuable insights.
Table 1: Predicted Electronic Properties and Their Implications for Reactivity
| Parameter | Predicted Location/Value | Implication for Reactivity |
| Highest Negative Charge | Amino group nitrogen and ring nitrogens | Most probable sites for electrophilic attack (protonation, alkylation, acylation). |
| Highest Positive Charge | Carbon atom at the 4-position (C-4) | Primary site for nucleophilic attack. |
| HOMO (Highest Occupied Molecular Orbital) | Primarily localized on the amino group and the pyrimidine ring | Region of the molecule most likely to donate electrons in a reaction (nucleophilic character). |
| LUMO (Lowest Unoccupied Molecular Orbital) | Primarily localized on the pyrimidine ring, particularly around the C4-Br bond | Region of the molecule most likely to accept electrons in a reaction (electrophilic character). |
Experimental Protocols and Reactivity
The dual reactivity of this compound makes it a versatile synthon. The following sections provide detailed experimental protocols for the functionalization of its key electrophilic and nucleophilic sites.
Reactions at the Electrophilic C-4 Position
The C-4 position is the primary site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities.
a) Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with boronic acids.
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.).
-
Add a suitable solvent system, such as a 3:1 mixture of toluene (B28343) and ethanol.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
b) Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling this compound with various amines.
Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Reactions at the Nucleophilic Amino Group
The exocyclic amino group can readily react with various electrophiles.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding anion.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in a dry aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) containing a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and a saturated aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
Data Presentation
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.78 (d, J=5.6 Hz, 1H, H-6), 6.65 (d, J=5.6 Hz, 1H, H-5), 6.20 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 163.2, 158.0, 151.5, 111.9 |
| Mass Spectrometry (EI) | m/z (%): 175/173 (M⁺), 94 |
Table 3: Representative Reactions and Yields
| Reaction Type | Electrophile/Nucleophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH | 80 | 12 | 2-Amino-4-phenylpyrimidine | Typically >80 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos / Cs₂CO₃ | Dioxane | 100 | 18 | 4-(Morpholin-4-yl)pyrimidin-2-amine | Typically 70-90 |
| N-Alkylation | Methyl iodide | NaH | DMF | RT | 4 | 4-Bromo-N-methylpyrimidin-2-amine | Varies |
| N-Acylation | Acetyl chloride | Et₃N | DCM | 0 to RT | 2 | N-(4-Bromopyrimidin-2-yl)acetamide | Varies |
Visualizations
Signaling Pathways and Experimental Workflows
References
An In-depth Technical Guide to the Tautomerism of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of heterocyclic compounds. This technical guide provides a comprehensive examination of the tautomeric landscape of 2-amino-4-bromopyrimidine, a crucial scaffold in medicinal chemistry. Due to the limited availability of direct experimental studies on this specific molecule, this paper extrapolates from established principles of pyrimidine (B1678525) chemistry and leverages computational data from closely related analogs, particularly 2-amino-4-methylpyridine (B118599). This guide outlines the potential tautomeric forms, presents a quantitative analysis of their predicted relative stabilities, and provides detailed experimental protocols for their investigation using modern spectroscopic techniques. Furthermore, it includes visualizations of the tautomeric equilibria and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to Tautomerism in 2-Aminopyrimidines
2-Aminopyrimidine and its derivatives can exist in two primary tautomeric forms: the amino form and the imino form. This prototropic tautomerism involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.
The position of the tautomeric equilibrium is influenced by several factors, including:
-
Substitution pattern: The electronic nature of substituents on the pyrimidine ring can significantly alter the relative stability of the tautomers.
-
Solvent polarity: Polar solvents may preferentially stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions.
-
Temperature: The equilibrium constant is temperature-dependent.
-
pH: The protonation state of the molecule can favor a specific tautomeric form.
Understanding the predominant tautomeric form of this compound is critical for predicting its hydrogen bonding capabilities, molecular recognition patterns, and ultimately its efficacy and safety as a potential therapeutic agent.
Potential Tautomers of this compound
The two principal tautomers of this compound are the amino and imino forms. The equilibrium between these two structures is the central focus of this guide.
Caption: Tautomeric equilibrium between the amino and imino forms of this compound.
Quantitative Analysis of Tautomeric Equilibrium
By extrapolating from this data, we can infer the likely tautomeric preference for this compound. The electron-withdrawing nature of the bromine atom at the C4 position is expected to influence the electron density of the pyrimidine ring, but the fundamental preference for the amino tautomer is likely to be maintained.
Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers (Gas Phase)
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Canonical Amino (2A4MP1) | 2-amino-4-methylpyridine | 0.00 |
| Imino (trans, 2A4MP2) | 2(1H)-pyridinimine (trans) | 13.60 |
| Imino (cis, 2A4MP3) | 2(1H)-pyridinimine (cis) | 16.36 |
Data adapted from Al-Otaibi, J. S. (2015).[1][2]
These computational results strongly suggest that the amino tautomer is significantly more stable than the imino tautomers in the gas phase.[1][2] This energy difference of over 13 kcal/mol indicates that the equilibrium lies heavily in favor of the amino form. While solvation effects in different media can alter the equilibrium, a substantial shift towards the imino form is not anticipated.
Experimental Protocols for Tautomerism Study
The investigation of tautomeric equilibria in solution is primarily conducted using spectroscopic methods. The following protocols are adapted for the study of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Caption: Experimental workflow for NMR-based tautomer analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
To aid in the definitive assignment of signals, acquire two-dimensional (2D) correlation spectra such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
-
-
Data Analysis:
-
¹H NMR: Look for distinct signals corresponding to each tautomer. The amino tautomer will show a characteristic signal for the -NH2 protons, while the imino tautomer will have an N-H proton signal at a different chemical shift. The chemical shifts of the pyrimidine ring protons will also differ between the two forms.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C2, C4, and C6, are sensitive to the tautomeric state and can provide confirmatory evidence.
-
Quantification: The relative ratio of the tautomers can be determined by integrating the signals of protons that are unique to each form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.
Caption: Experimental workflow for UV-Vis based tautomer analysis.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of solutions in different solvents of varying polarity or in buffers of different pH values.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
The amino and imino tautomers will have different chromophoric systems and are expected to exhibit distinct absorption maxima (λmax).
-
By analyzing the changes in the absorption spectra with solvent polarity or pH, the equilibrium constant (Keq) can be estimated. The presence of an isosbestic point can indicate a two-component equilibrium.
-
Conclusion
While direct experimental data on the tautomerism of this compound is scarce, computational studies of analogous compounds strongly indicate a significant preference for the amino tautomer. This guide provides a robust framework for researchers to experimentally investigate and quantify the tautomeric equilibrium of this important heterocyclic compound. The detailed NMR and UV-Vis spectroscopy protocols offer practical approaches to elucidate the predominant tautomeric form in various environments. A thorough understanding of the tautomeric behavior of this compound is essential for the rational design and development of novel drug candidates based on this versatile chemical scaffold. Future experimental and computational studies are encouraged to further refine our understanding of the subtle factors governing the tautomeric landscape of this and related pyrimidine derivatives.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-4-bromopyrimidine from Uracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-bromopyrimidine, a valuable building block in medicinal chemistry, starting from the readily available precursor, uracil (B121893). The primary synthetic route involves a two-step process: the conversion of uracil to an intermediate 2,4-dihalopyrimidine, followed by a regioselective amination.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring both a nucleophilic amino group and a reactive bromine atom, allows for diverse functionalization, making it a versatile scaffold in drug discovery programs. The synthesis from uracil offers a cost-effective and scalable approach to this important compound. This document outlines the primary synthetic pathway via a 2,4-dibromopyrimidine (B1316284) intermediate and also discusses an alternative route using 2,4-dichloropyrimidine (B19661) for comparative purposes.
Synthetic Pathways
The synthesis of this compound from uracil is typically achieved through a two-step sequence. The first step involves the halogenation of uracil to form a 2,4-dihalopyrimidine intermediate. The second step is the regioselective amination of this intermediate to yield the desired product.
Caption: Overall synthetic scheme for the conversion of uracil to this compound.
An alternative, analogous pathway involves the chlorination of uracil to 2,4-dichloropyrimidine, followed by amination and subsequent halogen exchange or direct synthesis of the brominated target.
Key Experiments and Protocols
Protocol 1: Synthesis of 2,4-Dibromopyrimidine from Uracil
This protocol details the conversion of uracil to 2,4-dibromopyrimidine using tribromooxyphosphorus (phosphoryl bromide).
Materials:
-
Uracil
-
Tribromooxyphosphorus (POBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether (for column chromatography)
Procedure: [1]
-
In a reaction vessel equipped with a stirrer and a condenser, combine uracil and tribromooxyphosphorus.
-
Heat the mixture with stirring to 120-130°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2,4-dibromopyrimidine as a white to pale yellow solid.
Protocol 2: Synthesis of this compound from 2,4-Dibromopyrimidine
This protocol describes the regioselective amination of 2,4-dibromopyrimidine to yield this compound. The amination reaction preferentially occurs at the C4 position, which is generally more reactive towards nucleophilic aromatic substitution in 2,4-dihalopyrimidines.
Materials:
-
2,4-Dibromopyrimidine
-
Ammonia (B1221849) solution (e.g., 28% in tetrahydrofuran (B95107) or ethanol)
-
Diethyl ether
Procedure: [1]
-
Dissolve 2,4-dibromopyrimidine in a solution of ammonia in tetrahydrofuran or ethanol.
-
Stir the reaction mixture at room temperature (around 20°C) for approximately 16 hours.
-
After the reaction is complete, a solid precipitate will form. Filter the solid and wash it with diethyl ether to obtain the crude product.
-
For purification, dissolve the crude product in hot methanol (at approximately 60°C).
-
Allow the solution to cool to room temperature to induce crystallization.
-
Filter the white crystalline solid, which is the desired this compound, and dry it.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.
Table 1: Reaction Conditions and Yields
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Uracil | POBr₃ | None | 120-130 | 2-4 | 2,4-Dibromopyrimidine | ~78 |
| 2 | 2,4-Dibromopyrimidine | Ammonia (28%) | THF or Ethanol | 20 | 16 | This compound | ~52 |
Table 2: Physicochemical and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | White crystalline powder |
| 2,4-Dibromopyrimidine | C₄H₂Br₂N₂ | 237.88 | 65-67 | White to pale yellow solid |
| This compound | C₄H₄BrN₃ | 174.00 | 142-146 | White solid |
Experimental Workflow and Signaling Pathways
The logical flow of the experimental procedure can be visualized as follows:
Caption: A detailed workflow diagram for the two-step synthesis.
Alternative Synthetic Route: Via 2,4-Dichloropyrimidine
An alternative and widely used method for the synthesis of dihalopyrimidines from uracil involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2] The resulting 2,4-dichloropyrimidine can then be aminated to give 2-amino-4-chloropyrimidine. Subsequent halogen exchange reactions can be employed to replace the chlorine with bromine if required, although direct synthesis of the brominated analog is often preferred for atom economy.
The regioselectivity of amination on 2,4-dichloropyrimidine also favors substitution at the C4 position.[3][4] The choice between the chloro or bromo intermediate may depend on the desired subsequent reactions, as the C-Br bond is generally more reactive in cross-coupling reactions, while the C-Cl bond can offer different selectivity or stability.
Protocol 3: Synthesis of 2,4-Dichloropyrimidine from Uracil
Materials:
-
Uracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Ice
-
Chloroform (B151607) or Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend uracil in an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly pour the cooled residue onto crushed ice.
-
Extract the aqueous mixture with chloroform or dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,4-dichloropyrimidine.
The subsequent amination of 2,4-dichloropyrimidine can be performed using a procedure similar to that described in Protocol 2 for the dibromo analog to yield 2-amino-4-chloropyrimidine.[5]
Conclusion
The synthesis of this compound from uracil is a robust and scalable process. The two-step method involving the bromination of uracil followed by regioselective amination provides a direct route to the target compound. The alternative pathway through a 2,4-dichloro intermediate offers flexibility in synthetic design. The detailed protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold.
References
- 1. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-4-bromopyridine 97 84249-14-9 [sigmaaldrich.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][2][3]
2-Amino-4-bromopyrimidine is a valuable and versatile building block in medicinal chemistry. The pyrimidine (B1678525) core is a key pharmacophore found in numerous approved drugs, particularly in the area of oncology. The presence of an amino group at the 2-position and a bromine atom at the 4-position allows for selective functionalization, making it an ideal starting material for the construction of diverse molecular libraries for drug discovery. Specifically, the bromine atom provides a reactive handle for Suzuki coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.
The resulting 2-amino-4-arylpyrimidine scaffold is a prominent feature in a variety of kinase inhibitors.[4] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1][5] By targeting the ATP-binding site of kinases, 2-amino-4-arylpyrimidine-based compounds can effectively inhibit their activity, making them attractive candidates for therapeutic development.[6]
These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound, including optimized reaction conditions, detailed experimental protocols, and insights into the application of the resulting products in drug discovery.
Data Presentation: Reaction Conditions and Yields
The successful outcome of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of this compound and analogous heteroaryl bromides with various arylboronic acids.
Table 1: Conventional Heating Conditions for Suzuki Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane | 90 | 16 | 92 |
| 3-Fluorophenylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 88 |
| 4-Acetylphenylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 95 | 14 | 78 |
| 2-Thienylboronic Acid | Pd(dppf)Cl₂ (4) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
Table 2: Microwave-Assisted Suzuki Coupling of this compound
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 120 | 15 | 91 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 140 | 10 | 95 |
| 3-Fluorophenylboronic Acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane | 130 | 20 | 93 |
| 4-Acetylphenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (2:1) | 120 | 15 | 85 |
| 2-Pyridylboronic Acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 150 | 25 | 72 |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-arylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol outlines a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.[7][8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 2:1 mixture)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[10]
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at the set temperature (typically 120-150 °C) for the specified time (usually 10-30 minutes).[7][10]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed synthesis of substituted 2-aminopyrimidines, utilizing 2-amino-4-bromopyrimidine as a key building block. The methodologies detailed herein are of significant interest for the synthesis of biologically active molecules, particularly in the field of drug discovery, with a focus on kinase inhibitors.
The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting protein kinases due to its ability to form key hydrogen bond interactions within the ATP-binding site.[1][2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, offer versatile and efficient methods for the derivatization of the this compound core, enabling the synthesis of diverse libraries of compounds for biological screening.[3][4]
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
A significant application of compounds derived from 2-aminopyrimidines is the inhibition of Janus kinases (JAKs).[5][6] The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, playing a pivotal role in immunity, cell proliferation, and differentiation.[7][8] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[5][9] Small molecule inhibitors targeting JAKs have emerged as effective therapeutics. The 2-aminopyrimidine core serves as an excellent scaffold for developing such inhibitors.[10]
Below is a diagram illustrating the JAK-STAT signaling pathway, a key target for many of the compounds synthesized from this compound.
Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the experimental protocols for key palladium-catalyzed cross-coupling reactions using this compound. A generalized experimental workflow is depicted below.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[11][12]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 80 | 18-22 | 70-80[13] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Good[13] |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | ACN/H₂O | 78 | 7 | Moderate-Good |
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-4-arylpyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][14]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96[15] |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | Good[16] |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | High |
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.[4]
-
Add the anhydrous solvent, followed by the amine base.
-
Stir the mixture for a few minutes at room temperature.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution to remove the amine hydrohalide salt.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-amino-4-alkynylpyrimidine.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling this compound with a variety of primary or secondary amines.[17][18]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos | NaOtBu | Toluene | 110 | 12-24 | Moderate-Good |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | High |
| 3 | Volatile Amines | Pd(OAc)₂ (1-2) | dppp | NaOtBu | Toluene | 80 | 12-24 | 55-98[19] |
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 1.2 - 2 times the Pd concentration)
-
Strong base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Sealed reaction vessel (if using volatile amines)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture with stirring at the specified temperature (e.g., 80-120 °C) for the indicated time (typically 12-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate, and purify the residue by column chromatography to yield the desired N-substituted-2-amino-4-aminopyrimidine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of 2-Amino-4-bromopyrimidine, a key building block in the synthesis of various biologically active compounds, particularly 2,4-diaminopyrimidine (B92962) derivatives.
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The appropriate selection of these components is critical for achieving high yields and purity.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
It is important to note that the nature of the heteroaromatic substrate can significantly influence the reaction. For instance, with substrates like 2-bromopyrimidine, catalyst inhibition has been observed, potentially due to strong coordination of the pyridine (B92270) nitrogen to the palladium center. While not explicitly detailed for this compound, this potential for catalyst inhibition should be a consideration during reaction optimization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on general protocols for similar heteroaromatic bromides and should serve as a starting point for optimization.
Table 1: Buchwald-Hartwig Amination with Anilines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 100 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.5) | Dioxane | 110 | 12-24 | Good to Excellent |
| 3-Chloroaniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 12-24 | Moderate to Good |
Table 2: Buchwald-Hartwig Amination with Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Dioxane | 100 | 12-24 | Good |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 12-24 | Good |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
Note: Yields are qualitative estimates based on analogous reactions and will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound.
Protocol 1: General Procedure for Coupling with Anilines
This protocol is a general starting point for the arylation of this compound.
Materials:
-
This compound
-
Substituted Aniline
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-4-aminopyrimidine.
Protocol 2: General Procedure for Coupling with Aliphatic Amines
This protocol is adapted for the coupling of this compound with aliphatic amines, which may require different ligand and base combinations.
Materials:
-
This compound
-
Aliphatic Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Add NaOt-Bu (1.5 mmol, 1.5 equiv.).
-
Add this compound (1.0 mmol).
-
Seal the Schlenk tube, remove from the glovebox (if applicable), and add anhydrous dioxane (5-10 mL) followed by the aliphatic amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst and Ligand Choice: The selection of the ligand is crucial. For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. For aliphatic amines, ligands such as BrettPhos or Xantphos may be more suitable.
-
Base: The strength of the base can significantly impact the reaction. Stronger bases like NaOt-Bu or LiHMDS are often required, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may be necessary for substrates with base-sensitive functional groups.
-
Inert Atmosphere: Strict exclusion of oxygen and moisture is critical for the stability of the Pd(0) catalyst and the phosphine ligands. Ensure proper degassing of solvents and use of inert atmosphere techniques.
-
Catalyst Poisoning: As noted, 2-substituted pyridines can sometimes act as catalyst inhibitors. If low conversion is observed, screening different palladium precursors or ligands, or using a higher catalyst loading, may be necessary.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromo group is replaced by a hydrogen atom, can occur. It can sometimes be suppressed by adjusting the reaction temperature or the choice of ligand and base.
-
Homocoupling: Dimerization of the starting materials can occasionally be observed. This is often minimized by using the correct stoichiometry and ensuring efficient stirring.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a valuable transformation for the synthesis of a wide range of 2,4-diaminopyrimidine derivatives. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully implement and optimize this important C-N bond-forming reaction in their synthetic endeavors.
References
Application Notes and Protocols: Synthesis of VRK1 Kinase Inhibitors Using 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[1][2] 2-Amino-4-bromopyrimidine serves as a versatile and crucial starting material for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[3][4]
This document provides detailed protocols for the synthesis of potent kinase inhibitors targeting Vaccinia-related kinase 1 (VRK1), a serine/threonine kinase that has emerged as a promising target in oncology. VRK1 is involved in regulating cell proliferation, cell cycle progression, and DNA damage response, and its overexpression is associated with poor prognosis in several cancers.[5][6][7] These notes will cover the synthesis, quantitative biological data, and relevant signaling pathways.
VRK1 Signaling Pathway and Inhibition
VRK1 is a nuclear kinase that phosphorylates several transcription factors, including p53, c-Jun, and ATF2, as well as chromatin components like Histone H3.[6][7][8] By phosphorylating these substrates, VRK1 plays a critical role in the G1/S transition and mitotic progression.[9] The inhibition of VRK1 can disrupt these processes, leading to cell cycle arrest and making it an attractive strategy for cancer therapy. The 2-amino-4-arylpyrimidine derivatives synthesized from this compound can act as potent ATP-competitive inhibitors of VRK1.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VRK1 VRK serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Implication of the VRK1 chromatin kinase in the signaling responses to DNA damage: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-4-bromopyrimidine as a Versatile Building Block in Medicinal Chemistry
Introduction
2-Amino-4-bromopyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its utility arises from its distinct structural features: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is highly amenable to various palladium-catalyzed cross-coupling reactions.[3][4] This dual functionality enables the regioselective and strategic introduction of diverse substituents, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore present in numerous clinically approved drugs, particularly kinase inhibitors, and functionalization at the 4-position is a key strategy for modulating biological activity and optimizing pharmacokinetic properties.[3][5]
Key Synthetic Applications
The synthetic versatility of this compound is most prominently harnessed through palladium-catalyzed cross-coupling reactions. These methods form the cornerstone for constructing libraries of complex molecules from this simple starting material. The two primary transformations are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This reaction is favored for its mild conditions and tolerance of various functional groups.[6]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds, allowing for the synthesis of 4-amino-substituted 2-aminopyrimidine derivatives.[3][7]
These reactions empower chemists to generate diverse libraries of compounds for screening and lead optimization, making this compound an invaluable starting material.
Application I: Synthesis of Kinase Inhibitors
The 2-aminopyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5] By using this compound, medicinal chemists can append various molecular fragments to the 4-position to target specific regions of the ATP-binding site, thereby tuning potency and selectivity.
Derivatives have been investigated as inhibitors for a range of kinases, including Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication, and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[9][10] Overexpression of PLK4 is linked to tumorigenesis, making it a promising anticancer target.[10]
Biological Activity of Aminopyrimidine Derivatives
The following table summarizes the biological activity of representative compounds featuring the aminopyrimidine scaffold, demonstrating their potential as potent kinase inhibitors.
| Compound Series | Target Kinase | Key Scaffold | IC50 Values (µM) | Reference |
| Aminopyrimidine-2,4-diones | BRD4 | 5-Imino-pyrimidine-2,4-dione | 0.029 | [11] |
| Aminopyrimidine-2,4-diones | PLK1 | 5-Imino-pyrimidine-2,4-dione | 0.094 | [11] |
| 2-Thiopyrimidine-4-ones | BRD4 | 5-Imino-2-thiopyrimidine-4-one | 0.042 | [11] |
| 2-Thiopyrimidine-4-ones | PLK1 | 5-Imino-2-thiopyrimidine-4-one | 0.020 | [11] |
| Pyrimidin-2-amine Derivatives | PLK4 | Pyrimidin-2-amine | 0.0067 | [10] |
| 2,4-Diaminopyrimidines | MK2 | 2,4-Diaminopyrimidine | 0.019 | [9] |
Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the C-C bond formation between this compound and various arylboronic acids.[3][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-Amino-4-bromopyrimidine at the Amino Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4-bromopyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure features two key reactive sites: the bromine atom at the C4 position, amenable to cross-coupling reactions, and the amino group at the C2 position. The derivatization of this exocyclic amino group allows for the introduction of a wide range of functional moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-aminopyrimidine (B69317) motif is a prevalent scaffold in numerous biologically active molecules and approved drugs.[1][2] This document provides detailed protocols and data for common derivatization strategies targeting the amino group, including N-arylation, N-alkylation, N-acylation, and N-sulfonylation.
Caption: Overview of derivatization reactions at the amino group of this compound.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl-2-aminopyrimidines. This reaction typically involves an aryl halide, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.[1]
Experimental Protocol: General Procedure for N-Arylation
This protocol is adapted from the Buchwald-Hartwig amination of related 2-aminopyrimidine systems.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or similar Pd catalyst
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the desired aryl bromide (1.1 mmol), sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a ligand (e.g., Xantphos, 0.06 mmol).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions typically proceed for 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl derivative.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Data Presentation: N-Arylation
| Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine | 4-Bromotoluene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 82 | [1] |
| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 31 | [1] |
| 4-(pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | 27 | [1] |
Note: Yields are for a structurally related 2-aminopyrimidine derivative and are representative of this reaction class.
N-Alkylation
Direct alkylation of the amino group can be achieved using alkyl halides in the presence of a suitable base. To avoid the formation of di-alkylated byproducts, controlled addition of the alkylating agent is often necessary.[1]
Experimental Protocol: General Procedure for N-Alkylation
This protocol is based on the N-benzylation of a 2-aminopyrimidine derivative.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Syringe pump (optional, for slow addition)
-
Standard heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and potassium carbonate (1.0 mmol) in anhydrous DMF (5 mL).
-
Heat the mixture to 100-130 °C with stirring.
-
Prepare a solution of the alkyl halide (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the alkyl halide solution dropwise to the heated pyrimidine (B1678525) solution over a period of 2-4 hours. Slow addition is crucial to minimize N,N-dialkylation.
-
After the addition is complete, continue stirring at the elevated temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., hexane/ethyl acetate) to isolate the mono-N-alkylated product.
Caption: Experimental workflow for N-alkylation.
Data Presentation: N-Alkylation
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | 130 °C, 4h dropwise addition | 39 | [1] |
Note: Yield is for a structurally related 2-aminopyrimidine derivative. Replacing K₂CO₃ with a weaker base like NaHCO₃ may result in no product formation.[1]
N-Acylation
N-acylation is a fundamental transformation that converts the primary amino group into a secondary amide using an acylating agent like an acyl chloride or anhydride. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride)
-
Base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ice bath and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (B128534) (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic phase sequentially with dilute HCl (if using pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize or purify the crude product by column chromatography to obtain the pure N-acyl derivative.
Caption: Experimental workflow for N-acylation.
Data Presentation: N-Acylation
| Acylating Agent | Base | Solvent | Conditions | Expected Yield |
| Acetyl Chloride | Pyridine | DCM | 0 °C to RT, 4h | Moderate to High |
| Acetic Anhydride | Pyridine | DCM | RT, 12h | High |
| Benzoyl Chloride | Triethylamine | THF | 0 °C to RT, 6h | Moderate to High |
| Pivaloyl Chloride | Pyridine | Dioxane | Reflux, 12h | Moderate |
Note: Specific yields for this compound are not detailed in the provided search results, but these are standard conditions expected to give good conversion.
N-Sulfonylation
The reaction of this compound with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide. This reaction is analogous to N-acylation and is a common method for introducing sulfonyl groups, which are important pharmacophores.
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) in pyridine (5 mL) in a round-bottom flask. Pyridine acts as both the solvent and the base.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine. A precipitate of the product may form.
-
Extract the mixture with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-sulfonylated pyrimidine.
Caption: Experimental workflow for N-sulfonylation.
Data Presentation: N-Sulfonylation
| Sulfonylating Agent | Base / Solvent | Conditions | Expected Yield |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 0 °C to RT, 16h | Moderate to High |
| Benzenesulfonyl chloride | Pyridine | 0 °C to RT, 16h | Moderate to High |
| Methanesulfonyl chloride (MsCl) | Triethylamine / DCM | 0 °C to RT, 4h | Moderate |
| 4-Bromophenylsulfonyl chloride | Pyridine | 0 °C to RT, 16h | Moderate to High |
Note: These are general conditions for the sulfonylation of aromatic amines. Yields can vary based on the specific sulfonyl chloride used.
References
Application Notes and Protocols for the N-Arylation of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the N-arylation of 2-amino-4-bromopyrimidine, a key transformation in the synthesis of various biologically active molecules. The 2-aminopyrimidine (B69317) scaffold is a prevalent structural motif in medicinal chemistry, and the ability to introduce aryl substituents at the 2-amino position is crucial for the development of novel therapeutics.
The primary methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document outlines detailed experimental procedures for both methods, presents comparative data to guide reaction optimization, and provides visual workflows to illustrate the experimental process.
Data Presentation
The selection of catalyst, ligand, and base is critical for the successful N-arylation of this compound. The following tables summarize the performance of different catalytic systems for the N-arylation of aminopyrimidines with various aryl halides, providing an indication of expected yields under different conditions.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aminopyrimidines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 2-Amino-4-(pyridin-3-yl)pyrimidine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | Reflux | 12 | 82 | [1] |
| 2 | 1-Bromo-4-methoxybenzene | 2-Amino-4-(pyridin-3-yl)pyrimidine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | Reflux | 12 | 31 | [1] |
| 3 | 1-Bromo-4-nitrobenzene | 2-Amino-4-(pyridin-3-yl)pyrimidine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | Reflux | 12 | 27 | [1] |
| 4 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 | |
| 5 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (1) | Ligand 1 (4) | NaOtBu | Toluene | 100 | 16 | 95 | [2] |
| 6 | 5-Bromopyrimidine | 4-Fluoroaniline | Pd₂(dba)₃ (1) | Ligand 1 (4) | K₃PO₄ | Toluene | 100 | 16 | 85 | [2] |
| 7 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (2) | - | LiHMDS | Toluene | 100 | 16 | 83 |
Table 2: Copper-Catalyzed Ullmann Condensation of Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 60 | 24 | 82 |
| 2 | 4-Iodotoluene | Aniline | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 110 | 24 | 78 |
| 3 | 1-Iodo-4-methoxybenzene | Aniline | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 100 | 48 | 85 |
| 4 | 2-Bromopyridine | Carbazole | CuCl (10) | 1-Methyl-imidazole (20) | t-BuOLi | Toluene | 110 | 24 | 95 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos, XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL) to the flask.
-
Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-4-bromopyrimidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound, which is often employed when palladium-based methods are unsuccessful or for specific substrates.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Copper catalyst (e.g., CuI, CuCl, copper powder)
-
Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine) (optional but often beneficial)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
High-boiling point polar solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the copper catalyst (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol, if used) under an inert atmosphere.
-
Add the base (2.0-3.0 mmol) and the solvent (5-10 mL) to the flask.
-
Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Ullmann reactions often require longer reaction times, from 12 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia (B1221849) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling of 2-Amino-4-bromopyrimidine with terminal alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds, which are pivotal in the construction of a wide array of molecular architectures for pharmaceutical and materials science applications.
Introduction
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] This methodology is particularly valuable in drug discovery for the synthesis of complex heterocyclic compounds. 2-Amino-4-alkynylpyrimidines, the products of this reaction, are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.
The general reaction scheme is as follows:
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine and aminobromopyrimidine derivatives with various terminal alkynes. This data provides a strong foundation for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| 2 | 2-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 90 | [4] |
| 3 | 2-Amino-4-bromopyridine | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 65 | 16 | 85 | [4] |
| 4 | 2-Amino-4-bromopyridine | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt | Acetonitrile | 80 | 10 | 88 | [4] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | [5] |
| 6 | 5-Bromopyrimidine | Various Terminal Alkynes | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar substrates and should be optimized for specific alkyne coupling partners.[3][4][7]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%) under an inert atmosphere of argon or nitrogen.
-
Seal the flask with a septum.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Add the anhydrous amine base (e.g., Et₃N, 2-3 eq.) via syringe.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.
-
Wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 2-Amino-4-alkynylpyrimidine.
-
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: Catalytic cycle of the Sonogashira coupling reaction.
General Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Versatile Role of 2-Amino-4-bromopyrimidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromopyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive heterocyclic compounds. Its strategic importance lies in the presence of two key reactive sites: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is highly amenable to palladium-catalyzed cross-coupling reactions. This dual functionality enables the regioselective introduction of various substituents, facilitating the exploration of vast chemical spaces in the quest for novel therapeutic agents. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore found in numerous clinically approved drugs, and its functionalization at the 4-position can significantly modulate biological activity and pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles, primarily focusing on kinase inhibitors and antimicrobial agents, using this compound as a key starting material.
Key Synthetic Applications
The primary synthetic transformations involving this compound for the generation of biologically active molecules are palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position of the pyrimidine (B1678525) ring.
-
Suzuki-Miyaura Coupling: This reaction is instrumental in forming C-C bonds by coupling this compound with various aryl or heteroaryl boronic acids. This strategy is widely employed in the synthesis of kinase inhibitors, where the introduced aryl moiety can interact with specific pockets of the enzyme's active site.
-
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing for the introduction of diverse amino groups at the 4-position. This is particularly useful for synthesizing compounds that can act as hydrogen bond donors or acceptors, crucial for target binding.
Synthesis of Kinase Inhibitors
The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The strategic modification of this core structure using this compound has led to the development of potent inhibitors for various kinases involved in cancer and inflammatory diseases.
Cyclin-Dependent Kinase (CDK) Inhibitors
A novel series of 2-amino-4-(7-azaindol-3-yl)pyrimidines has been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1).[1] The synthesis of the core structure is achieved through a Pd(II) catalyzed coupling reaction.[1] Similarly, 2,4-diaminopyrimidine (B92962) derivatives have been developed as potent and selective CDK7 inhibitors.[2][3]
p38 MAPK Inhibitors
Tri- and tetrasubstituted pyridinylimidazoles are potent inhibitors of p38 MAP kinase, a key enzyme in the regulation of pro-inflammatory cytokines.[4] The synthesis of these inhibitors often involves the substitution on the pyridinyl moiety to enhance selectivity and activity by targeting the enzyme's hydrophobic region.[4]
VEGFR-2 Inhibitors
A series of 2-amino-4-aryl-5-chloropyrimidines have been discovered to be potent inhibitors of both VEGFR-2 and CDK1.[5]
Quantitative Data on Bioactive Compounds
The following table summarizes the biological activity of representative compounds synthesized from this compound and its derivatives.
| Compound Class | Target | Key Compound Example | IC50 (nM) | Reference |
| 2-Amino-4-(7-azaindol-3-yl)pyrimidines | CDK1 | Not specified | Good potency reported | [1] |
| 2,4-Diaminopyrimidine Derivatives | CDK7 | Compound 22 | Significant inhibition | [2][3] |
| 2,4-Diaminopyrimidine Derivatives | CDK9 | Compound 22 | Less potent than vs CDK7 | [3] |
| 2-Anilino-4-triazolpyrimidine Derivatives | CDK4 | Compounds 6a-6d | 8.50 - 62.04 | [6] |
| 2-Acylaminopyridin-4-ylimidazoles | p38 MAPK | Not specified | Highly efficient | [4] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | p38 MAPK | Compound AA6 | 403.57 | [7] |
| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2 & CDK1 | Not specified | Potent inhibition reported | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 2-amino-4-arylpyrimidines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%) or other suitable phosphine (B1218219) ligand
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents) or Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Anhydrous dioxane/water (4:1 or 2:1 mixture) or Anhydrous toluene (B28343)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base.[8]
-
Add the anhydrous solvent mixture to the flask via syringe.[8]
-
Seal the vessel and heat the reaction mixture to 100 °C (or as optimized) with vigorous stirring for 12-24 hours. For microwave-assisted reactions, heating for 15-20 minutes at 100 °C can be sufficient.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyrimidine.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines to synthesize 4-amino-substituted 2-aminopyrimidines.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
Xantphos or other suitable Buchwald ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents) or Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst, the ligand, and the base.[8]
-
Add the anhydrous solvent to the vessel.
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted 2-aminopyrimidine.
Mandatory Visualizations
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Buchwald-Hartwig amination.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provide efficient and modular approaches to functionalize the pyrimidine core. These synthetic strategies have proven to be particularly fruitful in the development of potent kinase inhibitors for cancer therapy and other diseases. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-4-bromopyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-bromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is a two-step process starting from uracil (B121893). The first step involves the bromination of uracil to form the intermediate 2,4-dibromopyrimidine (B1316284), which is then aminated in the second step to yield the final product.[1]
Q2: What are the primary side reactions to be aware of during the amination of 2,4-dibromopyrimidine?
During the amination of 2,4-dibromopyrimidine with ammonia (B1221849), several side reactions can occur, leading to the formation of impurities that can complicate purification and reduce the yield of the desired product. The main side reactions include:
-
Isomer Formation: Formation of the undesired isomer, 2-amino-6-bromopyrimidine.
-
Di-amination: Further reaction of the product to form 2,4-diaminopyrimidine.[2]
-
Hydrolysis: Reaction with water present in the reaction mixture to form hydroxylated byproducts.
The regioselectivity of the amination is a key factor, with substitution at the C4 position being generally favored over the C2 position in dihalopyrimidines.[3]
Q3: What byproducts can be expected from the bromination of uracil?
The bromination of uracil using reagents like tribromo oxygen phosphorus (POBr₃) can lead to the formation of several byproducts. While the desired product is 2,4-dibromopyrimidine, incomplete or over-bromination can occur. Potential byproducts may include mono-brominated pyrimidines or even tri-brominated species under harsh conditions, although specific details on these are not extensively documented in the provided search results. The reaction of uracil with NBS (N-Bromosuccinimide) is known to produce 5-bromouracil (B15302) derivatives through a radical pathway followed by electrophilic substitution.[4]
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
A low yield of the final product can be a significant issue. A prior art synthesis method reported a yield as low as 16%, highlighting the challenges in this synthesis.[1]
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal Reaction Conditions in Amination | - Temperature Control: Carefully control the reaction temperature. The patent CN106632077B suggests stirring at 20-30°C.[1] - Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products. |
| Poor Quality of Intermediate (2,4-dibromopyrimidine) | - Purification: Ensure the 2,4-dibromopyrimidine intermediate is of high purity. The patent suggests purification by column chromatography.[1] - Characterization: Verify the identity and purity of the intermediate using analytical techniques such as NMR and mass spectrometry before proceeding to the amination step. |
| Inefficient Bromination of Uracil | - Reaction Temperature and Time: The bromination of uracil with tribromo oxygen phosphorus is typically carried out at elevated temperatures (120-130°C).[1] Ensure the reaction goes to completion. - Reagent Stoichiometry: Use the appropriate molar ratio of uracil to the brominating agent as specified in the protocol. |
Problem 2: Formation of Impurities and Difficulty in Purification
The presence of side products can make the purification of this compound challenging.
| Side Product | Mitigation Strategy | Purification Tip |
| 2-Amino-6-bromopyrimidine (Isomer) | - Control of Reaction Conditions: The regioselectivity of the amination of 2,4-dihalopyrimidines is influenced by factors such as the solvent, base, and temperature.[3] Experiment with these parameters to favor the formation of the desired C4-aminated product. | - Crystallization: The patent CN106632077B suggests dissolving the crude product in methanol (B129727) at 60-80°C and then cooling to room temperature to crystallize the pure this compound.[1] - Column Chromatography: If crystallization is insufficient, column chromatography can be employed to separate the isomers. |
| 2,4-Diaminopyrimidine (Di-amination) | - Stoichiometry of Ammonia: Use a controlled amount of the aminating agent (ammonia) to minimize the second amination reaction. - Reaction Time: Stop the reaction once the starting material (2,4-dibromopyrimidine) is consumed to prevent further reaction of the product. | - Solvent Extraction: Differences in polarity between the mono- and di-aminated products may allow for separation through liquid-liquid extraction with appropriate solvent systems. |
| Hydroxylated Byproducts (Hydrolysis) | - Anhydrous Conditions: While the cited patent uses aqueous ammonia, minimizing excess water and ensuring dry solvents and reagents can reduce hydrolysis. | - Column Chromatography: Hydroxylated byproducts are generally more polar and can be separated from the desired product by silica (B1680970) gel chromatography. |
Experimental Protocols
Synthesis of 2,4-dibromopyrimidine from Uracil
-
Reaction: A mixture of tribromo oxygen phosphorus and uracil is stirred at 120-130°C until the reaction is complete.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice water. The solution is then neutralized with sodium bicarbonate.
-
Extraction: The aqueous phase is extracted with dichloromethane.
-
Purification: The combined organic phases are dried and concentrated. The crude product is purified by column chromatography to yield 2,4-dibromopyrimidine.[1]
Synthesis of this compound from 2,4-dibromopyrimidine
-
Reaction: A solution of 2,4-dibromopyrimidine and an aminating agent (e.g., a solution of ammonia in a suitable solvent) is stirred at 20-30°C until the reaction is complete.
-
Isolation: The solid product is filtered and washed with ether.
-
Purification: The crude product is dissolved in methanol at 60-80°C and then cooled to room temperature to allow the pure this compound to crystallize.[1]
Data Presentation
| Synthesis Step | Starting Material | Product | Reported Yield | Reference |
| Bromination | Uracil | 2,4-dibromopyrimidine | 77.7% | [1] |
| Amination | 2,4-dibromopyrimidine | This compound | 51.9% | [1] |
| Overall Yield | Uracil | This compound | ~40.3% | [1] |
Visualizations
References
- 1. CN106632077B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-bromopyrimidine by Recrystallization
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-4-bromopyrimidine via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. While specific solubility data for this compound is not extensively published, solvents such as toluene (B28343) and methanol (B129727) have been used for the recrystallization of structurally similar compounds like 2-Amino-4-bromopyridine. A solvent screening study is highly recommended to determine the optimal solvent or solvent system for your specific batch of material.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve after adding a reasonable amount of hot solvent, it is possible that the chosen solvent is not suitable. You can try adding more solvent in small portions until the compound dissolves. However, be cautious not to add too much, as this will reduce your recovery yield. If a very large volume of solvent is required, it is best to select a different solvent in which the compound is more soluble at high temperatures.
Q3: No crystals are forming after cooling the solution. What are the possible reasons and solutions?
A3: There are several potential reasons for the lack of crystal formation:
-
The solution is not supersaturated: You may have used too much solvent. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
The cooling process is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Nucleation has not occurred: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure this compound.
Q4: The purified product appears oily or forms an emulsion instead of crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this, you can try the following:
-
Re-heat the solution and add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature during cooling.
-
Cool the solution more slowly to allow for proper crystal lattice formation.
-
Consider using a different recrystallization solvent or a solvent mixture.
Q5: What is a typical recovery yield for the recrystallization of this compound?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is not supersaturated (too much solvent).2. Cooling is too rapid.3. Lack of nucleation sites. | 1. Evaporate some solvent by gentle heating and re-cool.2. Allow the solution to cool slowly to room temperature before further cooling.3. Scratch the inner surface of the flask with a glass rod or add a seed crystal. |
| Compound "Oils Out" | 1. Compound is precipitating above its melting point.2. High concentration of impurities. | 1. Reheat the solution and add a small amount of extra solvent.2. Ensure a slower cooling rate.3. Consider a preliminary purification step if the material is very impure. |
| Low Recovery Yield | 1. Too much solvent was used.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Preheat the filtration apparatus (funnel and filter paper) before hot filtration. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product. |
| Crystals are Very Fine | 1. The solution was cooled too quickly. | 1. Allow the solution to cool to room temperature without disturbance for a longer period before placing it in an ice bath. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. For illustrative purposes, a methanol/water solvent system is described here.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on solubility tests with a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine, solvents like methanol, ethanol, and acetone (B3395972) are good starting points for screening. For this protocol, we will use a methanol/water system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.
-
Hot Filtration (if necessary): If the hot solution contains insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold methanol/water mixture or just cold water) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (142-146 °C).
-
Characterization: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product and calculate the percent recovery.
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization
The following table presents hypothetical solubility data for this compound in various solvents at different temperatures, based on trends observed for similar pyrimidine (B1678525) compounds. This data is for illustrative purposes to guide solvent selection.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | Low | Low | Poor |
| Ethanol | Moderate | High | Good |
| Methanol | Moderate | High | Good |
| Toluene | Low | Moderate | Fair |
| Ethyl Acetate | Low | Moderate | Fair |
| Acetone | High | Very High | Poor (too soluble at room temp) |
| Hexane | Very Low | Very Low | Poor |
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
Caption: A flowchart illustrating the key steps in the recrystallization process.
Diagram 2: Troubleshooting Logic for No Crystal Formation
Caption: A decision-making flowchart for troubleshooting the absence of crystal formation.
Technical Support Center: Overcoming Low Yield in 2-Amino-4-bromopyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in palladium-catalyzed cross-coupling reactions involving 2-Amino-4-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion is a common issue stemming from the inherent properties of the substrate. The electron-donating amino group and the coordinating pyridine (B92270) nitrogen can complicate the catalytic cycle.[1] Key factors to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1] Additionally, any oxygen contamination can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands.[1]
-
Suboptimal Reagent Quality: The purity and stability of reagents are critical. Boronic acids, for example, are susceptible to degradation via protodeboronation.[1] Solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[1]
-
Ineffective Reaction Conditions: Parameters like temperature, reaction time, and stirring efficiency are crucial. While heating is often necessary, excessive temperatures can lead to catalyst decomposition.[1]
-
Inappropriate Choice of Ligand and Base: The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[1] For challenging substrates like this, bulky, electron-rich phosphine ligands are often required.
Q2: What are the most common side reactions, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, reducing yields and complicating purification.
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from two boronic acid molecules, is often caused by the presence of oxygen.[1]
-
Solution: Rigorous degassing of all solvents and the reaction mixture is the most effective preventative measure. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[1]
-
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, and is especially common with heteroaryl boronic acids in the presence of aqueous bases.[1]
-
Solution: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts. Switching to anhydrous reaction conditions can also be beneficial.[1]
-
-
Dehalogenation (Hydrodehalogenation): The bromo-group on the pyrimidine (B1678525) can be replaced by a hydrogen atom.
-
Solution: Ensure that solvents are not a source of hydrides and that the chosen ligand and base combination does not favor this pathway.
-
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following guide.
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[1][2] Consider screening different catalyst systems. |
| Inappropriate Base | The base is crucial for activating the boronic acid. An inappropriate choice can lead to poor reactivity or decomposition. K₃PO₄ is often effective in challenging couplings. Screen bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] |
| Incorrect Solvent System | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio may need to be optimized to ensure all components remain soluble throughout the reaction.[1] |
| Catalyst Inhibition by Pyridine | The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[2] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center. |
Troubleshooting Workflow for Low-Yielding Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Issue 2: Low Yield in Buchwald-Hartwig Amination
The amination of 2-halopyridines is notoriously challenging due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The nitrogen atom of the this compound substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is the most common challenge for this substrate class. Use sterically bulky ligands (e.g., Xantphos, BINAP) to shield the palladium center.[4] |
| Incorrect Base Selection | A strong, non-nucleophilic base is required. A base that is too weak may not effectively deprotonate the amine-palladium complex. Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary. Ensure the base is fresh and handled under an inert atmosphere. |
| Reagent Insolubility | If starting materials or the base are not fully dissolved, the reaction will be slow and inefficient. Toluene (B28343) and 1,4-dioxane (B91453) are common and effective solvents. If solubility remains an issue, a more polar solvent like DMF could be tested, but be aware it can sometimes coordinate to the palladium. |
| Thermal Decomposition of Catalyst | While heating is required (typically 80-110 °C), prolonged exposure to high temperatures (>120 °C) can cause the catalyst to decompose into palladium black. Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction for the formation of a fine black precipitate. |
Data Presentation: Reaction Condition Comparison
The following tables summarize reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates structurally similar to this compound. These should be used as a guide for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [5]
| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 82 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [4] |
| N-methyl(phenyl)methanamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | Reflux | 90.7 | [4] |
| Various volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [6] |
| Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | ~90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[8][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture, 5 mL)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add the anhydrous dioxane and degassed water mixture (4:1, 5 mL) to the flask.
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Wash the organic mixture with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyrimidine.[8]
Suzuki-Miyaura Catalytic Cycle
Caption: A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Solvent and Amine Addition: Add anhydrous toluene followed by the amine.
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.
-
Extraction and Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted 2-aminopyrimidine.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-4-bromopyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges encountered during cross-coupling reactions with 2-Amino-4-bromopyrimidine, with a specific focus on preventing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination, also known as protodebromination or hydrodehalogenation, is a common side reaction where the bromine atom at the C4 position of the pyrimidine (B1678525) ring is replaced by a hydrogen atom. This results in the formation of 2-aminopyrimidine (B69317) as a byproduct, which consumes your starting material, reduces the yield of the desired product, and complicates purification.
Q2: What are the primary causes of debromination?
A2: Several factors during palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) can promote debromination:
-
Formation of Palladium-Hydride (Pd-H) Species: These are often the key culprits in the debromination pathway. They can arise from various sources, including reactions with trace water, certain solvents (like alcohols), or the decomposition of reagents.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling reaction.[1]
-
Choice of Base: Strong bases, particularly hydroxides, in combination with protic solvents can facilitate the formation of hydride species that lead to debromination.
-
Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are critical. Some ligand systems may not sufficiently stabilize the catalyst, leading to a higher propensity for side reactions.
Q3: How does the 2-amino group on the pyrimidine ring affect the reaction?
A3: The electron-donating amino group makes the pyrimidine ring electron-rich. This can influence the rates of the various steps in the catalytic cycle and may increase the substrate's susceptibility to certain side reactions. Additionally, the pyridine (B92270) nitrogen can coordinate with the palladium catalyst, potentially forming inactive species and complicating the reaction. The use of bulky ligands can help to sterically shield the palladium center to mitigate this.
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to troubleshooting and minimizing the formation of the debrominated byproduct, 2-aminopyrimidine.
Issue: Significant formation of 2-aminopyrimidine is observed by LC-MS or NMR.
Potential Cause 1: Suboptimal Catalyst and/or Ligand
-
Question: Is your catalyst system prone to generating Pd-H species or inefficient at the desired cross-coupling?
-
Solution: The choice of the palladium source and ligand is critical. For electron-rich heteroaryl bromides like this compound, bulky, electron-rich phosphine (B1218219) ligands are often recommended. These ligands can accelerate the rate-determining oxidative addition and reductive elimination steps of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the debromination pathway. Consider screening different catalyst systems.
Potential Cause 2: Inappropriate Base or Solvent
-
Question: Could your base or solvent be acting as a hydride source?
-
Solution: Strong bases like NaOH or KOH should be avoided if possible as they can promote side reactions. Milder bases are often preferred. Anhydrous conditions are also crucial, as water can be a proton source.
-
Base Selection: Start with carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate (B84403) bases (e.g., K₃PO₄), which are generally effective and less prone to causing debromination.
-
Solvent Selection: Use anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or THF. Ensure solvents are rigorously degassed to remove oxygen, which can also lead to catalyst deactivation and side reactions.
-
Potential Cause 3: High Reaction Temperature
-
Question: Is the reaction temperature too high, favoring the debromination pathway?
-
Solution: Excessive heat can lead to catalyst decomposition and an increased rate of side reactions.[1] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.
Data Presentation: Reaction Condition Optimization
While specific quantitative data for the debromination of this compound is limited in the literature, the following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar 2-bromo-4-substituted-pyridines. This data serves as a valuable starting point for optimizing your reaction to minimize debromination.
Disclaimer: The following data is for structurally similar compounds and should be used as a guide for the optimization of this compound reactions.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of 2-Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Typical Yield Range | Notes |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-100 | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane | 100-110 | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst and promote reductive elimination.[2] |
| Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | Good | A robust and commonly used catalyst for heteroaryl couplings.[3] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | Moderate to Good | A classic catalyst, but may require higher loading.[4] |
Table 2: Comparison of Bases for Suzuki Coupling of 2-Bromo-4-methylpyridine
| Base (equivalents) | Solvent | Temp (°C) | Yield (%) | Reference/Notes |
|---|---|---|---|---|
| K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 80-120 | 81 | Effective and commonly used.[5] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | 100-110 | High to Excellent | Often provides higher yields but is more expensive.[2] |
| K₃PO₄ (2-3) | THF/H₂O | 90-110 | High to Excellent | A strong base that can be very effective for less reactive substrates.[2] |
| Na₂CO₃ (2.0) | aq. Isopropanol | 80 | 98 (for a different aryl halide) | A cost-effective choice.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Debromination
This protocol is a generalized starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1-0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of starting material and the formation of both the desired product and the 2-aminopyrimidine byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Suzuki-Miyaura cycle vs. the competing debromination pathway.
Caption: A logical workflow for troubleshooting debromination.
References
Technical Support Center: Managing Impurities in 2-Amino-4-bromopyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2-Amino-4-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary synthetic routes include the Hofmann degradation of 4-bromopyridine-2-carboxamide, the reaction of uracil (B121893) with tribromo oxygen phosphorus followed by amination, and the reduction of an N-oxide precursor. The choice of synthesis is often dictated by the desired scale, cost, and available starting materials.[1]
Q2: What are the major classes of impurities encountered in this compound synthesis?
A2: The main impurity classes are:
-
Over-brominated species: Introduction of more than one bromine atom to the pyrimidine (B1678525) ring.
-
Isomeric impurities: Bromination at positions other than C4.
-
Unreacted starting materials: Incomplete conversion of the initial reactants.
-
Hydrolysis products: Replacement of the bromine atom with a hydroxyl group.
-
Byproducts from side reactions: Arising from the specific synthetic route chosen.
Q3: How can I monitor the progress of my reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.[2][3] Regular sampling and analysis can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts. For TLC, a solvent system that gives a good separation between the starting material, product, and any major impurities should be developed.
Troubleshooting Guides
Low Yield
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material | 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Short reaction time. | 1. Ensure the correct stoichiometry of the brominating agent.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time, monitoring progress with TLC or HPLC.[2] |
| Significant loss of product during workup | 1. Product is partially soluble in the aqueous phase during neutralization.2. Inefficient extraction. | 1. Carefully adjust the pH during neutralization to ensure complete precipitation.2. Use a suitable organic solvent and perform multiple extractions to maximize recovery.[2] |
| Product degradation | 1. Reaction temperature is too high.2. Harsh workup conditions (e.g., extreme pH). | 1. Maintain strict temperature control throughout the reaction.2. Use milder acids or bases for pH adjustments and minimize exposure time.[2] |
Poor Purity
| Observed Issue | Potential Cause | Recommended Solution |
| Presence of dibromo- or polybrominated impurities | Over-bromination due to excess brominating agent or high localized concentrations. | 1. Use no more than one equivalent of the brominating agent (e.g., Br₂ or NBS).2. Add the brominating agent dropwise to the reaction mixture.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.[4] |
| Isomeric impurities present | Lack of regioselectivity in the bromination reaction. | 1. Optimize the reaction temperature; lower temperatures often enhance selectivity.2. Consider using a protecting group to direct bromination.3. Employ a Lewis acid catalyst to improve regioselectivity.[4] |
| Unreacted starting material in the final product | Incomplete reaction. | See "Low Yield" troubleshooting section. |
| Product is discolored (e.g., yellow or brown) | Formation of colored impurities or degradation products. | Purify the crude product by recrystallization. Activated charcoal can be used to remove colored impurities.[5][6] |
| Presence of 2-Amino-4-hydroxypyrimidine | Hydrolysis of the bromo group, potentially during workup or purification. | 1. Ensure anhydrous reaction conditions if possible.2. Minimize exposure to water and high temperatures during workup and purification.3. Use a non-aqueous workup if feasible. |
Impurity Formation and Control
The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Key pathways leading to common impurities in this compound synthesis.
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol describes a general method for the purification of crude this compound.
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol-water mixtures are often effective.[4]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent with stirring until the solid is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC-UV Method for Purity Analysis
This protocol provides a general framework for developing an HPLC-UV method for analyzing the purity of this compound and its related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20mM potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound and potential impurities have significant absorbance (e.g., 210 nm and 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[7][8]
Protocol 3: TLC for Reaction Monitoring
This protocol outlines the use of TLC to monitor the synthesis of this compound.
-
Plate Preparation: Use silica (B1680970) gel TLC plates.
-
Spotting: Dissolve small aliquots of the reaction mixture and the starting material in a suitable solvent. Spot them on the TLC plate.
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The ideal solvent system will give a good separation between the starting material, product, and major byproducts, with Rf values ideally between 0.2 and 0.8.
-
Visualization: Visualize the spots under UV light. Staining with iodine or a suitable chemical stain (e.g., permanganate) can also be used.[9]
-
Analysis: Compare the spots of the reaction mixture to the starting material to assess the progress of the reaction. The appearance of new spots can indicate product formation or the generation of impurities.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: A step-by-step guide for troubleshooting yield and purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 7. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Regioselectivity of Reactions with 2-Amino-4-bromopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-bromopyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity in the functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
A1: For 2,4-disubstituted pyrimidines, palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position. This is attributed to the higher electrophilicity of the C4 position compared to the C2 position, which facilitates the initial oxidative addition of the palladium catalyst to the C-Br bond.[1][2] The electron-donating 2-amino group can further influence this selectivity by modulating the electronic properties of the pyrimidine (B1678525) ring.
Q2: How does the 2-amino group influence the reactivity compared to a 2,4-dihalopyrimidine?
A2: The 2-amino group is an electron-donating group (EDG). In contrast to an electron-withdrawing halogen at the C2 position, the amino group deactivates the pyrimidine ring towards nucleophilic attack to some extent.[3] However, in palladium-catalyzed cross-coupling reactions, the directing effects of the catalyst and ligands often play a more dominant role in determining the site of reaction.
Q3: I am observing a mixture of C4 and C6 substituted products in my reaction. Why is this happening?
A3: While the C4 position is generally the most reactive site for substitution on this compound, reaction at the C6 position can also occur, leading to a mixture of isomers. Factors that can lead to poor regioselectivity include:
-
High reaction temperatures: Increased temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive C6 position.
-
Steric hindrance: Bulky nucleophiles or coupling partners may favor reaction at the less sterically hindered position.
-
Choice of catalyst and ligand: The nature of the palladium catalyst and the coordinating ligand can significantly influence the regiochemical outcome.
Q4: Can the amino group itself react?
A4: Yes, the exocyclic amino group can undergo N-arylation or N-alkylation, particularly under conditions used for Buchwald-Hartwig amination if the amino group is not protected. This can lead to the formation of undesired byproducts. Protecting the 2-amino group (e.g., as a Boc-carbamate) can be a useful strategy to prevent this side reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Symptom: Formation of a mixture of 4-aryl-2-aminopyrimidine and 6-aryl-2-aminopyrimidine isomers, or reaction at the amino group.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance. |
| Inappropriate Ligand | Screen a variety of phosphine (B1218219) ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can often improve regioselectivity. |
| Base Selection | The choice of base can influence the outcome. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| N-Arylation of Amino Group | Protect the 2-amino group with a suitable protecting group (e.g., Boc) prior to the coupling reaction. |
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination
Symptom: The desired C-N bond formation at the C4 position is inefficient.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the use of an appropriate palladium precatalyst and a suitable ligand. Buchwald or Hartwig's specialized ligands are often necessary.[4] |
| Base Strength | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and added under inert conditions. |
| Reaction at 2-Amino Group | As with Suzuki coupling, protection of the 2-amino group may be necessary to prevent self-coupling or reaction with the aryl halide. |
| Steric Hindrance | If using a bulky amine, steric hindrance may be an issue. Consider using a less sterically demanding ligand or increasing the reaction temperature cautiously. |
Data Presentation: Regioselectivity in Analogous Pyrimidine Systems
Due to limited published data specifically for this compound, the following table summarizes typical regioselectivities observed in Suzuki-Miyaura couplings of the closely related 2,4-dichloropyrimidine. This data illustrates how reaction parameters can be adjusted to improve selectivity, and similar trends can be expected for this compound.
| Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | C4:C2 Ratio | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | >95:5 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DME/H₂O | 80 | >95:5 | [1] |
| 3-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene (B28343) | 110 | 90:10 | [5] |
| 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 65 | >98:2 | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound. Optimization of specific conditions is recommended for each substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask. Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2 equiv.).
-
Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the amine (1.1 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 2-Amino-4-bromopyrimidine Derivatives
This technical support center provides guidance and answers to frequently asked questions regarding the column chromatography of 2-Amino-4-bromopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals to assist in the successful purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound derivatives?
A1: The most commonly used stationary phase for the purification of this compound derivatives is silica (B1680970) gel.[1][2][3][4] Alumina (B75360) (neutral or basic) can be considered as an alternative, particularly for basic compounds that may interact strongly with the acidic nature of silica gel.[4]
Q2: Which mobile phase systems are typically used for these compounds?
A2: Common mobile phase systems are binary mixtures of a non-polar solvent and a polar solvent. The most frequently employed systems include:
-
Dichloromethane (B109758)/Methanol[1]
-
Chloroform/Methanol (B129727)
The polarity of the eluent is adjusted by varying the ratio of the solvents to achieve optimal separation.
Q3: How do I determine the optimal solvent system for my specific this compound derivative?
A3: The ideal solvent system is best determined using Thin Layer Chromatography (TLC).[1] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.15 to 0.4 for your target compound.[5] This Rf range generally translates to good separation on a column.
Q4: My compound is streaking or tailing on the TLC plate and column. What can I do?
A4: Streaking or tailing of basic compounds like 2-aminopyrimidine (B69317) derivatives on silica gel is often due to strong interactions with acidic silanol (B1196071) groups on the stationary phase.[6] To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or a solution of ammonia (B1221849) in methanol, can be added to the mobile phase to neutralize these acidic sites.[6]
Q5: Should I use isocratic or gradient elution?
A5: The choice between isocratic and gradient elution depends on the complexity of your mixture.
-
Isocratic elution , where the solvent composition remains constant, is suitable for simple separations where the components have significantly different polarities.
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities. It can help to elute strongly retained compounds more quickly and improve peak shape.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Observed Issue | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system. | Optimize the mobile phase using TLC to achieve a larger ΔRf between your product and impurities.[1] An ideal Rf for the target compound is 0.15-0.4.[5] |
| Column overloading. | The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] For larger quantities, use a wider column. | |
| Column was not packed properly. | Ensure the silica gel bed is packed uniformly and is level to avoid channeling. | |
| Compound Not Eluting from the Column | The compound is too polar for the current solvent system. | Gradually or stepwise increase the polarity of the mobile phase (gradient elution).[1] For very polar compounds, a mobile phase like 5-10% methanol in dichloromethane may be necessary. |
| Irreversible adsorption or decomposition on silica gel. | Test the stability of your compound on a TLC plate before running a column.[1] If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[4] | |
| Peak Tailing | Strong interaction with acidic silanol groups on silica gel. | Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[6] |
| Column overload. | Reduce the amount of sample loaded onto the column.[6] | |
| Poorly packed column. | Repack the column ensuring a homogenous and compact bed. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Product Elutes Too Slowly (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent system. |
Data Presentation: Typical Column Chromatography Conditions
The following table summarizes typical column chromatography conditions for this compound derivatives based on literature examples. Note that the optimal conditions for a specific derivative may vary.
| Compound Type | Stationary Phase | Mobile Phase System | Typical Solvent Ratio (v/v) | Approximate Rf | Reference |
| 2-Amino-4-bromo-6-methylpyrimidine | Silica Gel | Ethyl Acetate/Hexane | 1:4 to 1:1 | 0.4 (in Ethyl Acetate) | [2] |
| 2-Amino-6-butylpyrimidin-4(3H)-one | Silica Gel | Methanol/Ethyl Acetate | 1:4 | 0.6 | [2] |
| 2-Amino-4-(m-bromoanilino)-6-benzyl pyrrolo[2,3-d]pyrimidines | Silica Gel | Not specified | Not specified | Not specified | [7] |
| tert-butyl (2S)-2-(tert-butoxycarbonylamino)-3-(2′-phenyl-4′-phenylpyrimidin-6′-yl)propanoate | Silica Gel | Ethyl Acetate/Petroleum Ether | 3:7 | Not specified | [8] |
| Benzyl (6-(pyrimidin-2-ylamino)hexyl)carbamate | Silica Gel | Ethyl Acetate/Methanol/Hexane | 9.7:0.3:1.5 | 0.62 | [9] |
| General Substituted Pyrimidines | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Variable | 0.2 - 0.4 | [1] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol provides a general procedure for the purification of a this compound derivative using flash column chromatography.
1. Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
Add the initial, least polar mobile phase solvent mixture to the silica gel to form a slurry that can be easily poured.
2. Packing the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Gently pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient profile.
5. Monitoring the Separation:
-
Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Visualize the spots on the TLC plates using a UV lamp (as pyrimidine (B1678525) derivatives are often UV-active) or an appropriate staining agent.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106632077B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Stability of 2-Amino-4-bromopyrimidine in acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromopyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments involving acidic and basic conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a heterocyclic organic compound.[1] It serves as a versatile building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules.
Q2: What are the general recommendations for storing this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly closed when not in use.
Q3: Why is it important to understand the stability of this compound?
Understanding the chemical stability of this compound is crucial for several reasons:
-
Drug Development: It helps in developing stable pharmaceutical formulations with a defined shelf-life.
-
Process Chemistry: Knowledge of its stability profile informs the selection of appropriate reaction conditions to minimize degradation and maximize yield.
-
Analytical Method Development: It is essential for developing stability-indicating analytical methods that can accurately quantify the compound in the presence of its degradation products.
Q4: What are forced degradation studies and why are they relevant for this compound?
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products. These studies are critical for understanding the intrinsic stability of this compound and for developing robust analytical methods.
II. Stability in Acidic Conditions
Troubleshooting Guide: Unexpected Degradation in Acidic Media
Q1: My this compound sample is showing significant degradation in an acidic solution. What could be the cause?
The pyrimidine (B1678525) ring, particularly with an amino substituent, can be susceptible to acid-catalyzed hydrolysis. The primary degradation pathway is likely the hydrolysis of the bromine atom at the C4 position to yield 2-Amino-4-hydroxypyrimidine. The rate of this hydrolysis is generally dependent on the acid concentration and temperature.
Q2: I am observing a new, unexpected peak in my HPLC analysis after acid treatment. What could it be?
This new peak is likely a degradation product. Under acidic conditions, the most probable degradation product is 2-Amino-4-hydroxypyrimidine, formed through the hydrolysis of the C-Br bond. To confirm its identity, techniques like LC-MS or NMR spectroscopy would be required.
Q3: How can I minimize degradation during my experiment which requires acidic conditions?
To minimize degradation, consider the following:
-
Use the mildest acidic conditions necessary for your reaction.
-
Keep the temperature as low as possible.
-
Minimize the reaction or exposure time to the acidic environment.
-
Use a buffered solution to maintain a constant and controlled pH.
Hypothetical Acidic Degradation Pathway
Under acidic conditions, the pyrimidine nitrogen can be protonated, making the ring more electron-deficient and activating the C4 position for nucleophilic attack by water.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. The 2-aminopyrimidine (B69317) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutics. When functionalizing this core at the 4-position, the choice between a bromo or chloro leaving group is a common crossroads. This guide provides an objective comparison of the reactivity of 2-amino-4-bromopyrimidine and 2-amino-4-chloropyrimidine (B19991) in key synthetic transformations, supported by established chemical principles and relevant experimental data.
Executive Summary
The relative reactivity of this compound and 2-amino-4-chloropyrimidine is highly dependent on the type of reaction being performed.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) : this compound is generally more reactive than its chloro-analogue. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step.[1]
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions : 2-amino-4-chloropyrimidine is typically more reactive than the bromo derivative. This follows the general trend for SNAr reactions where the reactivity of the leaving group often follows the order F > Cl > Br > I, influenced by the electronegativity and the stability of the Meisenheimer intermediate.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a detailed comparison of the two compounds in three common and synthetically important reaction classes. While direct, side-by-side quantitative data for these specific substrates under identical conditions is limited in the literature, the comparison is based on well-established reactivity principles for halopyrimidines and supported by data from closely related systems.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-amino-4-halopyrimidines, it is frequently employed to introduce aryl or heteroaryl substituents at the 4-position. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1] This is because the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is more facile for weaker C-X bonds.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Amino-4-chloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperature, shorter reaction times) are often sufficient. | More forcing conditions (e.g., higher temperatures, longer reaction times, more active catalyst systems) may be required. |
| Catalyst Choice | Standard Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. | May require more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. |
| Side Reactions | Proto-dehalogenation can be a competing side reaction. | Generally more stable to proto-dehalogenation. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Amino-4-halopyrimidine with Phenylboronic Acid (Representative)
To a microwave reactor vial is added the 2-amino-4-halopyrimidine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.). A palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv.), is then added. The vial is sealed and flushed with an inert gas (e.g., argon). A degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1), is added. The reaction mixture is then subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[2]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle where the oxidative addition of the C-X bond is a key step. Consequently, this compound is expected to be more reactive than 2-amino-4-chloropyrimidine.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | 2-Amino-4-chloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Can often be achieved under milder conditions. | Generally requires more forcing conditions, including higher temperatures and more specialized catalyst systems. |
| Catalyst and Ligand | A variety of phosphine ligands can be effective. | Often requires bulky, electron-rich ligands to promote the challenging oxidative addition of the C-Cl bond. |
| Base Selection | A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically used. | Similar strong bases are required. |
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Amino-4-halopyrimidine with an Amine (Representative)
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-amino-4-halopyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). Anhydrous toluene (B28343) is added, and the vessel is sealed. The reaction mixture is then heated to a specified temperature (e.g., 80-110 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings often shows an inverse trend in halide reactivity. The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate. The stability of this intermediate and the ability of the leaving group to depart are key factors. For SNAr, the C-Cl bond is generally more readily cleaved in the rate-determining step than the C-Br bond, leading to higher reactivity for the chloro-substituted pyrimidine (B1678525).
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Amino-4-chloropyrimidine |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Conditions | May require higher temperatures or longer reaction times to achieve comparable yields to the chloro analog. | Generally reacts under milder conditions. |
| Nucleophile Strength | A strong nucleophile is often necessary. | Can react with a broader range of nucleophiles, including moderately strong ones. |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation and promote the reaction. | Similar solvent requirements. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Representative)
To a solution of the 2-amino-4-halopyrimidine (1.0 equiv.) in a suitable solvent such as ethanol (B145695) or propanol, the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5-2.0 equiv.) are added. The reaction mixture is heated to a desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours). The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature. An aqueous work-up is performed, which typically involves adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminopyrimidine.
Biological Relevance and Signaling Pathways
2-Amino-4-substituted pyrimidines are key pharmacophores in a variety of therapeutic agents, particularly in the field of oncology. They often serve as the core scaffold for inhibitors of protein kinases and dihydrofolate reductase (DHFR).
Kinase Inhibition
The 2,4-diaminopyrimidine (B92962) scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group at the 2-position and the nitrogen at the 1-position of the pyrimidine ring form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituent at the 4-position, often introduced via the reactions discussed above, can then be tailored to occupy other regions of the active site to achieve potency and selectivity. Examples of kinases targeted by 2,4-diaminopyrimidine derivatives include c-Jun N-terminal kinase (JNK), Casein Kinase 1 epsilon (CK1ε), and Focal Adhesion Kinase (FAK).
References
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Amino-4-bromopyrimidine. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to distinguish this compound from its structural isomers, ensuring compound identity and purity in research and development.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure, and a collective analysis of the data is essential for unambiguous confirmation. For comparative purposes, predicted data for this compound is presented alongside experimental or predicted data for two common isomers: 2-Amino-6-bromopyrimidine and 4-Amino-2-bromopyrimidine.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), multiplicity, and coupling constants (J) are characteristic of a specific structure.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-5 | ~7.0-7.5 | d | ~5-6 |
| H-6 | ~8.0-8.5 | d | ~5-6 | |
| NH₂ | ~5.0-6.0 | br s | - | |
| 2-Amino-6-bromopyrimidine | H-3 | ~6.5-7.0 | d | ~8-9 |
| H-4 | ~7.3-7.8 | t | ~8-9 | |
| H-5 | ~6.7-7.2 | d | ~8-9 | |
| NH₂ | ~5.0-6.0 | br s | - | |
| 4-Amino-2-bromopyrimidine | H-3 | ~6.3-6.8 | d | ~6-7 |
| H-5 | ~7.8-8.3 | d | ~6-7 | |
| NH₂ | ~5.5-6.5 | br s | - |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its electronic environment.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | ~163 |
| C-4 | ~130 | |
| C-5 | ~115 | |
| C-6 | ~158 | |
| 2-Amino-6-bromopyrimidine | C-2 | ~162 |
| C-3 | ~110 | |
| C-4 | ~140 | |
| C-5 | ~112 | |
| C-6 | ~145 | |
| 4-Amino-2-bromopyrimidine | C-2 | ~150 |
| C-3 | ~108 | |
| C-5 | ~155 | |
| C-6 | ~157 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3100 - 3500 (typically two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=N, C=C (Ring) | Stretch | 1550 - 1650 |
| N-H (Amino) | Scissoring | 1590 - 1650 |
| C-Br | Stretch | 500 - 650 |
The precise positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also help distinguish between isomers.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ and [M+2]⁺ Peaks (m/z) | Key Fragmentation Pathways |
| This compound | C₄H₄BrN₃ | 173.00 | 173 & 175 (approx. 1:1 ratio) | Loss of HCN, Br•, HBr |
| 2-Amino-6-bromopyrimidine | C₄H₄BrN₃ | 173.00 | 173 & 175 (approx. 1:1 ratio) | Loss of HCN, Br•, HBr |
| 4-Amino-2-bromopyrimidine | C₄H₄BrN₃ | 173.00 | 173 & 175 (approx. 1:1 ratio) | Loss of HCN, Br•, HBr |
The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 intensity ratio. While the primary fragmentation patterns may be similar, the relative intensities of the fragment ions can differ between isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-180 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion.
-
If fragmentation data is desired, perform tandem MS (MS/MS) experiments.
-
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the fragmentation pattern to gain further structural information.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Amino-4-bromopyrimidine is an important building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2][3] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1][2] It separates components based on their volatility and interaction with a stationary phase, with the mass spectrometer providing definitive identification of the eluted peaks.[1]
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific impurities that need to be detected and quantified. Given that this compound is a solid with a melting point in the range of 142-146 °C, it may be amenable to both techniques, although GC-MS might require derivatization to increase its volatility and thermal stability.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical, yet representative, quantitative data for the purity assessment of this compound using HPLC and GC-MS. These values are based on typical performance characteristics of these methods for similar aromatic halogenated compounds and should be considered as illustrative examples.
Table 1: HPLC Method Performance
| Parameter | Value |
| Retention Time (this compound) | 5.8 min |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Purity of Main Peak (Area %) | >99.5% |
| Relative Standard Deviation (RSD) | <1.0% |
Table 2: GC-MS Method Performance (with derivatization)
| Parameter | Value |
| Retention Time (derivatized this compound) | 8.2 min |
| Limit of Detection (LOD) | 0.005% |
| Limit of Quantification (LOQ) | 0.015% |
| Purity of Main Peak (Area %) | >99.5% |
| Relative Standard Deviation (RSD) | <1.5% |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These methods are starting points and would require optimization and validation for specific applications.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Gradient Program: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
GC-MS Method Protocol
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: 40-450 amu.[4]
-
Sample Preparation and Derivatization: To a vial containing 1 mg of this compound, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 900 µL of a suitable solvent like acetonitrile. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity assessment and the logical relationship between the choice of analytical method and the properties of potential impurities.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical guide for selecting between HPLC and GC-MS.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is a robust and versatile method, particularly well-suited for the analysis of the parent compound and any non-volatile or thermally unstable impurities. Its straightforward sample preparation and wide applicability make it a common choice in quality control laboratories.[1]
-
GC-MS offers superior resolution for volatile compounds and provides definitive identification of impurities through mass spectral data.[1] While it may require derivatization for a semi-volatile compound like this compound, it is an excellent tool for detecting and identifying residual solvents, starting materials, and volatile by-products that might be present.
A comprehensive purity assessment of this compound may involve the use of both techniques to build a complete impurity profile. The choice of the primary method will depend on the likely nature of the impurities based on the synthetic route of the intermediate. It is essential that the chosen analytical methods are properly validated according to ICH guidelines to ensure reliable and accurate results.[5]
References
A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2-Amino-4-bromopyrimidine, a key intermediate in pharmaceutical and medicinal chemistry. The routes are evaluated based on yield, reaction conditions, and starting materials, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Two-Step Synthesis from Uracil (B121893)
This synthetic pathway involves the initial conversion of uracil to 2,4-dibromopyrimidine, followed by a regioselective amination at the C4 position. This method offers a straightforward approach utilizing a readily available starting material.
Experimental Protocol:
Step 1: Synthesis of 2,4-dibromopyrimidine
A mixture of uracil and phosphorus oxybromide (POBr₃) is heated at 120-130°C for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with sodium bicarbonate. The aqueous phase is then extracted with dichloromethane. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,4-dibromopyrimidine.[1]
Step 2: Synthesis of this compound
2,4-dibromopyrimidine is dissolved in a solution of ammonia (B1221849) in methanol (B129727) (28%) and stirred at 30°C for 16 hours. The resulting solid is filtered and washed with ether to give the crude product. Recrystallization from hot methanol affords pure this compound.[1]
Data Presentation:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Overall Yield (%) |
| 1 | Uracil | POBr₃ | 120-130 | 2 | ~77 | ~41 |
| 2 | 2,4-dibromopyrimidine | 28% NH₃ in Methanol | 30 | 16 | ~53.2 |
Route 2: Synthesis from Isocytosine (B10225) (2-Amino-4-hydroxypyrimidine)
This alternative route utilizes isocytosine as the starting material. Two approaches are considered: a direct, low-yield bromination and a two-step process involving a chlorinated intermediate.
Approach 2a: Direct Bromination
A direct conversion of isocytosine to this compound can be achieved, although with a significantly lower yield.
Experimental Protocol:
A mixture of isocytosine and phosphorus oxybromide (POBr₃) is stirred at 80°C for 2 hours, then slowly heated to 135°C and maintained at this temperature until the reaction is complete. The reaction mixture is cooled to 0°C, and the pH is adjusted to 12. The resulting product is obtained by filtration.[1]
Data Presentation:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isocytosine | POBr₃ | 80 then 135 | >2 | 16 |
Approach 2b: Via 2-Amino-4-chloropyrimidine Intermediate
A more efficient variation of the isocytosine route involves the synthesis of 2-Amino-4-chloropyrimidine, followed by a halogen exchange reaction.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-chloropyrimidine
Isocytosine is reacted with phosphorus oxychloride (POCl₃) by heating to 80°C for 1 hour, followed by refluxing at 120°C for 3 hours. After the reaction, excess POCl₃ is removed by distillation. The residue is then added to ice water and extracted with dichloromethane. The organic phase is decolorized with activated carbon, filtered, and concentrated. The crude product is crystallized from ethanol (B145695) to give 2-Amino-4-chloropyrimidine.
Step 2: Halogen Exchange to this compound
Data Presentation (Step 1):
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isocytosine | POCl₃ | 80 then 120 | 4 | 76.4 |
Comparison Summary
The synthesis of this compound from uracil (Route 1) presents a reliable and moderately efficient method, with a documented overall yield of approximately 41%. While the synthesis from isocytosine (Route 2) offers an alternative starting point, the direct bromination (Approach 2a) suffers from a very low yield (16%). The two-step approach via a chlorinated intermediate (Approach 2b) shows a promising first step with a high yield (76.4%) for the formation of 2-Amino-4-chloropyrimidine. However, the lack of a well-documented, high-yielding second step for the halogen exchange reaction currently limits the practical applicability of this route for a high-throughput synthesis of the final product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the synthetic routes.
Caption: Synthetic pathway of this compound starting from Uracil.
Caption: Synthetic pathways of this compound starting from Isocytosine.
References
A Comparative Guide to the Characterization of 2-Amino-4-bromopyrimidine Derivatives with a Focus on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of 2-amino-4-bromopyrimidine derivatives is a critical step in pharmaceutical and materials science research. The precise arrangement of atoms, molecular geometry, and intermolecular interactions dictates the biological activity and material properties of these compounds. While a suite of analytical techniques is often employed for comprehensive characterization, single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state. This guide provides an objective comparison of X-ray crystallography with other common spectroscopic methods, supported by experimental data and detailed protocols.
Definitive Structure by X-ray Crystallography
X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and crystal packing interactions.[1][2] This technique is unparalleled in its ability to establish absolute stereochemistry and reveal subtle conformational details that govern molecular interactions.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
A high-quality, single crystal free of defects is paramount for successful X-ray diffraction analysis.[3]
-
Crystal Growth: Suitable crystals (typically 30-300 microns) are grown by slow evaporation of a saturated solution of the this compound derivative in an appropriate solvent (e.g., ethanol, acetonitrile, or a solvent mixture).[3] Other methods include vapor diffusion and slow cooling.
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[4]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[4] It is irradiated with a monochromatic X-ray beam and rotated to collect a series of diffraction patterns from various orientations.[3] A detector records the intensities and positions of the diffracted X-rays.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and angles.[5]
Representative Crystallographic Data
The following table summarizes typical crystallographic data for a this compound derivative, exemplified by 2-Amino-4-(3-bromophenyl)pyrimidine.[6]
| Parameter | Value | Significance |
| Empirical Formula | C₁₀H₈BrN₃ | Confirms the elemental composition of the crystal. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell.[6] |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.00 Å, b = 8.32 Å, c = 12.01 Å[6] | The lengths of the edges of the repeating unit in the crystal lattice. |
| Volume | 999.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell.[6] |
| Selected Bond Lengths | C-Br: ~1.90 Å; C-N (amino): ~1.36 Å | Precise distances between atomic nuclei, confirming connectivity and bond order. |
| Selected Bond Angles | N-C-N (pyrimidine): ~116°; C-C-Br: ~119° | Angles between adjacent bonds, defining the molecular geometry. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, other spectroscopic methods are essential for characterization, especially in solution, and are often used for routine analysis and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: Identifies the number and type of hydrogen atoms. Chemical shifts, splitting patterns, and integration are used to map the proton framework.
-
¹³C NMR: Determines the number and type of carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound with high accuracy. The fragmentation pattern provides additional clues about the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Comparison of Characterization Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Infrared (IR) Spectroscopy |
| Information Provided | 3D molecular structure, bond lengths/angles, packing[1] | Atomic connectivity, chemical environment, stereochemistry in solution | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample Phase | Solid (single crystal)[3] | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Sample Requirement | High-quality single crystal (0.03-0.3 mm)[3] | 5-10 mg, soluble in deuterated solvent | Micrograms to nanograms | ~1 mg |
| Key Advantage | Unambiguous, absolute structure determination[4] | Excellent for dynamic and solution-state structure and purity assessment | High sensitivity and accurate mass determination | Fast, non-destructive, good for functional group ID |
| Limitation | Requires suitable single crystals, which can be difficult to grow[2] | Can be complex to interpret for large molecules; less sensitive than MS | Does not provide stereochemical information | Provides limited structural connectivity data |
Experimental Workflow and Data Integration
The characterization of a novel this compound derivative typically follows a logical workflow, integrating data from multiple techniques for unequivocal structure confirmation.
The interplay between these techniques provides a comprehensive understanding of the molecule's identity and structure.
References
- 1. rigaku.com [rigaku.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. eas.org [eas.org]
- 5. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-(3-bromophenyl)pyrimidine | 392307-25-4 | SQA30725 [biosynth.com]
Reactivity Face-Off: A Comparative Guide to Brominated Pyridines and Pyrimidines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated pyridines and pyrimidines represent critical building blocks for the construction of novel pharmaceuticals and functional materials. Their reactivity in palladium-catalyzed cross-coupling reactions is a key determinant of synthetic efficiency and route design. This guide provides an objective comparison of the performance of brominated pyridines and pyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, supported by experimental data and detailed protocols.
At a Glance: General Reactivity Trends
The reactivity of brominated heterocycles in cross-coupling reactions is primarily governed by the electronic properties of the aromatic ring and the position of the bromine atom. The electron-withdrawing nature of the nitrogen atom(s) in the pyridine (B92270) and pyrimidine (B1678525) rings activates the carbon-bromine bond towards oxidative addition, the often rate-determining step in the catalytic cycle.
For brominated pyridines , the general order of reactivity is: 4-bromopyridine ≈ 2-bromopyridine (B144113) > 3-bromopyridine (B30812) [1][2]
The C2 and C4 positions are more electron-deficient due to the influence of the nitrogen atom, making them more susceptible to oxidative addition by the palladium catalyst. The C3 position is less activated, often requiring more forcing conditions to achieve high yields.[2]
For brominated pyrimidines , with two electron-withdrawing nitrogen atoms, the ring is generally more electron-deficient than pyridine, which can lead to enhanced reactivity. The general order of reactivity for the different positions on the pyrimidine ring is: C4(6)-bromopyrimidine > C2-bromopyrimidine > C5-bromopyrimidine
The C4 and C6 positions are the most electron-deficient, followed by the C2 position. The C5 position is the least reactive.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of brominated pyridines and pyrimidines in key cross-coupling reactions. It is important to note that reaction conditions can significantly influence outcomes, and direct side-by-side comparisons under identical conditions are limited in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
| Brominated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/BINAP | NaOBut | Toluene | RT | 2 | >90 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 81 |
| 5-Bromopyrimidine | Furan-3-boronic acid | Pd catalyst | Base | - | - | - | Endothermic reaction noted |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[1][3][4][5][6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.
| Brominated Heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃/BINAP | NaOBut | Toluene | 80 | 18 | 95 |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 18 | 92 |
| 4-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOBut | Toluene | - | - | >90% |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 24 | 92 |
Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
| Brominated Heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 |
| 2-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 88 |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 3-16 | 95 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | Low (25%) |
Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[8][9]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.
| Brominated Heterocycle | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine (representative) | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 4 | 95 |
| 2,3-Dibromopyridine | Styrene | Pd(OAc)₂/DABCO | K₂CO₃ | DMF | 120 | 6 | Good to Excellent |
| 3,5-Dibromopyridine | Styrene | Pd(OAc)₂/DABCO | K₂CO₃ | DMF | 120 | 6 | Good to Excellent |
Note: Data is compiled from various sources with different reaction conditions and should be used for general comparison.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination of 3-Bromopyridine
Materials:
-
3-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by 3-bromopyridine and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature until completion is indicated by TLC or LC-MS.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.[8]
Heck Reaction of a Bromopyrimidine
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (1 mol%)
-
P(o-tol)₃ (2 mol%)
-
Et₃N (1.5 equiv)
-
Acetonitrile
Procedure:
-
To a pressure vessel, add the bromopyrimidine, Pd(OAc)₂, and P(o-tol)₃.
-
Add acetonitrile, the alkene, and Et₃N.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.[10]
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram outlines a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Amino-4-bromopyrimidine in Modern Library Synthesis
In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the structural diversity and biological relevance of a chemical library. Among the "privileged scaffolds"—molecular frameworks that can be synthetically modified to interact with various biological targets—the pyrimidine (B1678525) ring is a cornerstone, found in numerous FDA-approved drugs.[1] 2-Amino-4-bromopyrimidine, in particular, has emerged as a highly versatile and advantageous building block for diversity-oriented synthesis (DOS), enabling the efficient generation of large and complex compound libraries.
This guide provides a comparative overview of the strategic advantages of using this compound in library synthesis, supported by experimental data and detailed protocols for key chemical transformations.
Core Advantages of the this compound Scaffold
The utility of this compound stems from the distinct reactivity of its functional groups, which allows for selective and sequential diversification.
-
Orthogonal Reactive Sites : The scaffold possesses two primary points for diversification: the bromine atom at the C4 position and the amino group at the C2 position. The C4-bromo substituent is highly amenable to palladium-catalyzed cross-coupling reactions, while the C2-amino group can serve as a key hydrogen bond donor for interacting with biological targets or as a point for further derivatization.
-
Activated C4 Position for Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes the C4 position, which is para to a ring nitrogen, highly activated for nucleophilic attack. The bromine atom is a good leaving group, facilitating SNAr reactions with a wide range of nucleophiles.
-
Versatility in C-C and C-N Bond Formation : The bromine atom provides a reliable handle for modern cross-coupling chemistry. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups (via Suzuki-Miyaura coupling) and diverse amine functionalities (via Buchwald-Hartwig amination), which are crucial for exploring the chemical space around the core scaffold.[2]
-
Proven Pharmacophore : The 2-aminopyrimidine (B69317) motif is a well-established "hinge-binding" element in many kinase inhibitors.[2] This structural feature can form key hydrogen bonds with the backbone of the kinase hinge region, making libraries based on this scaffold particularly relevant for oncology and inflammation research.[3]
Comparative Performance in Key Library Synthesis Reactions
While a direct head-to-head comparison of library yields against all possible alternatives is context-dependent, the performance of halogenated aminopyrimidines and similar scaffolds in key diversification reactions is well-documented. The following table summarizes these key reactions and provides illustrative performance data from literature, showcasing the efficiency of these transformations.
Disclaimer: The yields presented below are drawn from various sources for illustrative purposes and are not from a single, direct comparative study. Reaction efficiencies are highly dependent on the specific substrates, catalysts, and conditions used.
| Building Block / Reaction Type | Alternative Building Block Example | Key Reagents & Conditions | Product Type | Illustrative Yield (%) | Reference(s) |
| This compound Suzuki-Miyaura Coupling | 2-Chloropyrimidine | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄,1,4-Dioxane (B91453)/H₂O, 100 °C | 2-Amino-4-arylpyrimidine | Good to Excellent | [2] |
| This compound Buchwald-Hartwig Amination | 2-Bromopyridine | Primary/Secondary Amine, Pd₂(dba)₃, BINAP, NaOtBu,Toluene (B28343), 100-110 °C | 4-(Alkyl/Aryl)amino-2-aminopyrimidine | Good to Excellent | [2] |
| 2-Amino-4,6-dichloropyrimidine Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine | Benzylamine, Triethylamine,80-90 °C, solvent-free | 6-Chloro-N4-benzylpyrimidine-2,4-diamine | 88% | [4] |
Experimental Protocols for Library Synthesis
The following are generalized protocols for key diversification reactions using a 2-amino-4-halopyrimidine scaffold, adaptable for parallel synthesis in multi-well plates.
Protocol 1: Parallel Suzuki-Miyaura Coupling
This protocol facilitates the C-C bond formation between the this compound core and a library of boronic acids.
Materials:
-
This compound
-
Library of aryl/heteroarylboronic acids
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane and water
-
Inert atmosphere (Argon or Nitrogen)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation : Prepare stock solutions of this compound, Pd(OAc)₂, and SPhos in 1,4-dioxane.
-
Plate Loading : To each well of the reaction block, add K₃PO₄ (2.0 equivalents) and the desired arylboronic acid (1.2 equivalents) as solids.
-
Dispensing : Under an inert atmosphere, dispense the this compound stock solution (1.0 equivalent) into each well.
-
Catalyst Addition : Dispense the catalyst pre-mixture (Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%) into each well. Finally, add the required volume of degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).
-
Reaction : Seal the reaction block securely with a sealing mat. Heat the block to 100 °C with vigorous shaking for 12-24 hours.
-
Work-up : After cooling to room temperature, quench the reactions by adding water. Extract the products into an organic solvent (e.g., ethyl acetate). The organic extracts can then be concentrated and purified via high-throughput methods like mass-directed automated preparative HPLC.
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol enables C-N bond formation, coupling the this compound scaffold with a library of amines.
Materials:
-
This compound
-
Library of primary or secondary amines
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
-
96-well reaction block with sealing mat
Procedure:
-
Plate Loading : In an inert atmosphere glovebox, add NaOtBu (1.4 equivalents), the catalyst pre-mixture (Pd₂(dba)₃ and BINAP), and the desired amine (1.2 equivalents) to each well of the reaction block.
-
Scaffold Addition : Add a stock solution of this compound (1.0 equivalent) in toluene to each well.
-
Reaction : Seal the reaction block and heat to 100-110 °C with vigorous shaking for 12-24 hours.
-
Work-up : Cool the reaction block to room temperature. Dilute each reaction with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and salts. The filtrate containing the product library can be concentrated and purified as required.
Visualizing Workflows and Pathways
Diagrams created using Graphviz DOT language help to clarify the logical flow of the synthesis and the mechanism of action for the resulting compounds.
Application in Targeting Signaling Pathways: VEGFR-2 Inhibition
Libraries derived from the 2-aminopyrimidine scaffold are particularly well-suited for targeting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. A hypothetical inhibitor derived from a this compound library can block the ATP-binding site of the VEGFR-2 kinase domain, preventing signal transduction.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of Substituted Aminopyrimidines
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of substituted aminopyrimidines is a critical aspect of quality control and regulatory compliance. The presence of unwanted isomers, whether they be positional isomers or enantiomers, can significantly impact the efficacy, safety, and pharmacokinetic profile of an active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of substituted aminopyrimidines, supported by detailed experimental protocols and performance data.
The most common and effective methods for the separation of aminopyrimidine isomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).[1] Each technique offers distinct advantages and is suited to different analytical challenges, from routine quality control to high-throughput screening.
Comparative Analysis of Analytical Techniques
The choice of analytical method for isomeric purity assessment depends on a balance of factors including the nature of the isomers (enantiomers or diastereomers/positional isomers), the required sensitivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of the performance of HPLC, SFC, CE, and GC for the analysis of substituted aminopyrimidine isomers.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) | Gas Chromatography (GC) |
| Resolution of Isomers | Very Good to Excellent | Excellent | Excellent | Good to Very Good |
| Limit of Detection (LOD) | ~0.01 - 0.1% | ~0.01 - 0.05% | ~0.05 - 0.2% | ~0.01 - 0.1% |
| Limit of Quantification (LOQ) | ~0.05 - 0.3% | ~0.05 - 0.15% | ~0.1 - 0.5% | ~0.05 - 0.3% |
| Analysis Time per Sample | 10 - 30 minutes | 2 - 10 minutes | 5 - 20 minutes | 15 - 45 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution | Simple dissolution, buffer filtration | Derivatization may be required |
| Quantitative Accuracy | High | High | Very High | High |
| Instrumentation Cost | Moderate | High | Low to Moderate | Moderate |
| Solvent Consumption | High | Low (Green Chemistry)[2] | Very Low | Low |
| Best Suited For | Routine QC, method development, non-volatile compounds | High-throughput screening, chiral separations, preparative scale | Charged or highly polar isomers, complex matrices | Volatile and thermally stable isomers |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific substituted aminopyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of both positional and chiral isomers of aminopyrimidines.[3] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for enantiomeric separations.[4]
a) Chiral HPLC for Enantiomeric Purity:
-
Column: Chiral stationary phases (CSPs) are essential for enantiomeric separations. Polysaccharide-based CSPs (e.g., Chiralpak series) are widely used.[5] For basic compounds like aminopyrimidines, protein-based or Pirkle-type columns can also be effective.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar organic modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[5] For reversed-phase chiral HPLC, a mixture of water with acetonitrile (B52724) or methanol (B129727), and a suitable buffer is used.
-
Detection: UV detection is commonly employed, with the wavelength set to the absorbance maximum of the aminopyrimidine derivative.
-
Example Protocol:
-
Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
b) Reversed-Phase HPLC for Positional Isomers:
-
Column: C18 or C8 columns are commonly used for the separation of positional isomers based on their hydrophobicity.[3]
-
Mobile Phase: A gradient of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile or methanol is typically used.
-
Detection: UV detection at the appropriate wavelength.
-
Example Protocol:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages of high speed, reduced solvent consumption, and high efficiency.[2][6] It is particularly well-suited for high-throughput screening and preparative separations.[7]
-
Column: The same chiral stationary phases used in normal-phase HPLC are typically employed in SFC.[8]
-
Mobile Phase: Supercritical carbon dioxide is the primary mobile phase component, with a polar organic co-solvent (modifier) such as methanol, ethanol, or isopropanol.[9] Additives like amines or acids may be used to improve peak shape and resolution.
-
Detection: UV detection is common, and SFC is also compatible with mass spectrometry (MS).
-
Example Protocol:
-
Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 and Methanol (80:20, v/v) with 0.1% Diethylamine
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase modifier.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly useful for charged or highly polar isomers.[10] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.
-
Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for enantiomeric separations.[11]
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate) at a specific pH is used as the BGE. The pH of the BGE is crucial as it affects the charge of the analytes and the chiral selector.
-
Detection: UV detection is the most common method.
-
Example Protocol:
-
Capillary: Fused silica (B1680970) capillary (50 µm i.d., 50 cm total length)
-
Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Sample Preparation: Dissolve the sample in water or the BGE.
-
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable substituted aminopyrimidines. For non-volatile or polar compounds, derivatization is often necessary to improve their volatility and chromatographic behavior.[12]
-
Column: Chiral capillary columns with cyclodextrin-based stationary phases are used for enantiomeric separations. For positional isomers, a non-polar or medium-polarity column is typically used.
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) are the most common detectors. MS provides structural information which is useful for isomer identification.[13]
-
Example Protocol (for positional isomers):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
-
Detector: Mass Spectrometer
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization with a silylating agent may be necessary.
-
Visualizations
Workflow for Analytical Method Selection
The selection of an appropriate analytical technique is a critical step in the isomeric purity analysis of substituted aminopyrimidines. The following diagram illustrates a logical workflow for method selection based on the properties of the analyte and the analytical requirements.
Caption: Decision workflow for selecting an analytical method.
General Experimental Workflow for HPLC/SFC Method Development
A systematic approach to method development is crucial for achieving robust and reliable separations. The following diagram outlines a general workflow for developing an HPLC or SFC method for isomeric purity analysis.
Caption: Workflow for HPLC/SFC method development.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioseparation of napropamide by supercritical fluid chromatography: Effects of the chromatographic conditions and separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 2-Amino-4-bromopyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the purine (B94841) core of ATP and form crucial hydrogen bond interactions within the kinase hinge region. While 2-amino-4-bromopyrimidine has traditionally been a valuable building block, the quest for novel chemical space, improved potency, selectivity, and optimized physicochemical properties has driven the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in the strategic selection of starting materials for the synthesis of next-generation kinase inhibitors.
Comparison of Alternative Reagents
The selection of a starting pyrimidine derivative significantly impacts the synthetic strategy and the diversity of the resulting inhibitor library. The following table summarizes key alternatives to this compound, highlighting their reactivity, common applications, and reported yields in kinase inhibitor synthesis.
| Reagent | Key Features & Advantages | Common Reaction Types | Target Kinases | Reported Yields | Disadvantages |
| 2-Amino-4-chloropyrimidine (B19991) | More reactive than the bromo-analog, often leading to milder reaction conditions and higher yields. Commercially available and cost-effective. | Nucleophilic Aromatic Substitution (SNAr) | Aurora Kinases, VEGFR-2, CDK1 | 50-85%[1][2] | Can be too reactive, leading to side products. |
| 2,4-Dichloropyrimidine | Offers sequential and site-selective functionalization at C2 and C4 positions, enabling greater molecular diversity. | Sequential SNAr | nNOS, various kinases | 30-70% (per step)[3] | Requires careful control of reaction conditions to achieve selectivity. |
| 2,4,6-Trichloropyrimidine (B138864) | Provides three reactive sites for substitution, allowing for the creation of complex, three-dimensional scaffolds. | Sequential SNAr | Aurora Kinases, PLK | 26-75% (per step)[1][4] | Complex product mixtures can be challenging to separate. |
| 5-Bromo-2,4-dichloropyrimidine | The C5-bromo group allows for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), adding another layer of diversity. | SNAr and Palladium-catalyzed cross-coupling | Aurora Kinases, EGFR | Not explicitly stated, but used in multi-step syntheses[5] | Multi-step synthesis can lower overall yield. |
| 2-Amino-4-(trifluoromethyl)pyrimidine | The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final compound.[6] | SNAr, Suzuki Coupling | PI3K/mTOR, WRN Helicase | 60-80% for coupling steps[6] | Higher cost compared to simple halogenated pyrimidines. |
| 2-Amino-4-alkoxypyrimidines | The alkoxy group can be a handle for further transformations or can modulate the electronics and solubility of the molecule. | O-dealkylation followed by substitution | General kinase inhibitor scaffolds | Not explicitly stated[7] | May require an additional dealkylation step. |
| Vinylpyrimidines | The vinyl group acts as a Michael acceptor for covalent inhibitor design or can participate in cycloaddition reactions. | Michael Addition, Cycloaddition | EGFR (covalent) | Not explicitly stated[8][9] | Covalent inhibitors can have off-target reactivity. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of kinase inhibitors. Below are representative procedures for key transformations involving alternative pyrimidine reagents.
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine (B92962) Aurora Kinase Inhibitor via Sequential SNAr
This protocol describes the synthesis of a 2,4-diaminopyrimidine scaffold, a common core for Aurora kinase inhibitors, starting from 2,4,6-trichloropyrimidine.[1][10]
Step 1: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine
-
To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (B16524) (7.96 g, 81.9 mmol) and triethylamine (B128534) (11.4 mL, 81.9 mmol).
-
Heat the reaction mixture at 50 °C and stir for 16 hours.
-
Quench the reaction with brine (100 mL) and extract the aqueous phase with ethyl acetate (B1210297) (3 x 200 mL).
-
Combine the organic extracts, wash with water and brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of the Final 2,4-Diaminopyrimidine Derivative
-
To a solution of the product from Step 1 in 1-pentanol, add the desired amine (e.g., (S)-3-aminopyrrolidine derivative) (1.2 equivalents) and triethylamine (2.0 equivalents).
-
Heat the reaction mixture to 120-140 °C for 2-6 hours.
-
After cooling, purify the crude residue by silica (B1680970) gel column chromatography to afford the final product.
-
Reported yields for the second step range from 26-58%.[10]
Protocol 2: Synthesis of a 2-Amino-4-arylpyrimidine via Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-chloro-2-aminopyrimidine derivative with an arylboronic acid.
-
In a reaction vessel, combine the 2-amino-4-chloropyrimidine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).
-
Purge the vessel with an inert gas (e.g., argon) for 15 minutes.
-
Add palladium(II) acetate (0.02 eq).
-
Add anhydrous 1,4-dioxane (B91453) and degassed water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Expected yields for this type of coupling are typically in the range of 60-80%.[6]
Visualizations
Kinase Signaling Pathway: Aurora Kinase in Mitosis
Caption: Aurora Kinase Signaling in Mitosis and the Point of Inhibition.
Experimental Workflow: Kinase Inhibitor Synthesis
Caption: General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors.
Logical Relationships: Comparison of Reagent Reactivity and Versatility
Caption: Comparison of Reactivity and Synthetic Versatility of Pyrimidine Reagents.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(2-(Dimethylamino)vinyl)pyrimidine | RUO Supplier [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating Pyrimidine Chemistry: A Comparative Guide to 2-Amino-4-bromopyrimidine Substitution Reactions
For researchers, scientists, and drug development professionals, the regiochemical outcome of substitution reactions on substituted pyrimidines is a critical parameter in molecular design and synthesis. This guide provides an objective comparison of common substitution reactions on 2-amino-4-bromopyrimidine, offering insights into the expected regioselectivity supported by established principles and experimental data from analogous systems.
The pyrimidine (B1678525) core is a ubiquitous scaffold in a vast array of biologically active compounds. The ability to selectively functionalize this heterocycle is paramount for the generation of novel chemical entities. This compound presents two key reactive sites: the bromine atom at the C4 position, amenable to a variety of cross-coupling and nucleophilic substitution reactions, and the amino group at the C2 position. Understanding the factors that govern the regioselectivity of reactions at the C4 position is essential for predictable and efficient synthesis.
In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling than the C2 position.[1][2] This is a consequence of the electronic properties of the pyrimidine ring, where the two nitrogen atoms create a more electron-deficient environment at the C4 and C6 positions, thereby activating them for substitution. The presence of an electron-donating amino group at the C2 position is expected to further influence the reactivity of the ring, generally deactivating the adjacent positions to some extent, yet the inherent higher reactivity of the C4 position typically prevails.
Performance Comparison of Substitution Reactions
The regiochemistry of substitution reactions on this compound is predominantly directed to the C4 position. This is consistently observed across various reaction types, including palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution (SNAr).
| Reaction Type | Reagents/Catalyst | Product | Typical Yield (%) | Regioselectivity | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-aminopyrimidine | 70-95 | Exclusive substitution at C4 | [3][4] |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | 4-Amino-substituted-2-aminopyrimidine | 60-90 | Exclusive substitution at C4 | [5][6] |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-SH, R-OH) | 4-Substituted-2-aminopyrimidine | 50-85 | Preferential substitution at C4 | [1][7] |
Table 1: Comparative data for common substitution reactions on this compound and analogous systems. Yields are indicative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) to the flask.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2-aminopyrimidine.[3]
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted-2-aminopyrimidine.[5]
Visualizing Reaction Pathways and Workflows
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The regiochemistry of substitution reactions on this compound is strongly directed to the C4 position. This preference is rooted in the inherent electronic properties of the pyrimidine ring, where the C4 position is more activated towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution compared to other positions on the ring. The provided experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable methods for the selective functionalization of this compound, enabling the synthesis of diverse libraries of substituted 2-aminopyrimidines for applications in drug discovery and materials science. Researchers can confidently anticipate that substitution will occur at the C4 position, streamlining synthetic planning and execution.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-bromopyrimidine: A Guide for Laboratory Professionals
For immediate reference, treat 2-Amino-4-bromopyrimidine and any contaminated materials as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Proper disposal of this compound, a halogenated organic compound, is critical for laboratory safety and environmental protection. Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.[1] This guide provides a procedural framework for the safe handling and disposal of this compound in a research and development setting.
Hazard Classification and Safety Profile
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment.[1]
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1]
-
Respiratory Protection: If handling in a poorly ventilated area or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[1]
2. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials such as gloves, wipes, and chromatography media, as hazardous waste.[1]
-
This compound is classified as a halogenated organic waste due to the presence of bromine.[1]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]
3. Waste Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure the container is clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[1]
-
Do not mix incompatible wastes in the same container.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize secondary containment to capture any potential leaks.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although institutional policies may vary.[1]
6. Request for Disposal:
-
Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste management provider to schedule a pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling 2-Amino-4-bromopyrimidine
Essential Safety and Handling Guide for 2-Amino-4-bromopyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 343926-69-2
-
Molecular Formula: C4H4BrN3[1]
-
Molecular Weight: 174.00 g/mol [1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double gloving is recommended. | To prevent skin contact and absorption.[1][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[3][4][5] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised. | To minimize skin exposure.[1][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulates filter (conforming to EN 143) is necessary. | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[3][6] |
Operational and Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Preparation and Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact: Take measures to prevent the chemical from coming into contact with eyes, skin, or clothing.[1][3]
-
Dust and Inhalation: Avoid the formation of dust and aerosols to prevent inhalation.[1][3]
-
Personal Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
-
Contaminated Clothing: Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][3]
Emergency and First Aid Procedures
Immediate action is required in the event of an exposure.
First Aid Response Plan
Caption: A flowchart outlining the immediate steps to take in case of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." It is critical not to mix this waste with non-halogenated chemical waste.[6]
-
Containerization: Collect all waste, including contaminated PPE and weighing papers, in a dedicated, sealable container made of a non-reactive material such as glass or high-density polyethylene (B3416737) (HDPE).[6]
-
Labeling: The waste container must be immediately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, the date, and the principal investigator's name and lab location.[6]
-
Accidental Spills: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][7]
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
